molecular formula C18H18N2O5 B1582974 Diethyl azoxybenzene-4,4'-dicarboxylate CAS No. 6421-04-1

Diethyl azoxybenzene-4,4'-dicarboxylate

Cat. No.: B1582974
CAS No.: 6421-04-1
M. Wt: 342.3 g/mol
InChI Key: LOOVRYZFUGHEMF-UHFFFAOYSA-N
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Description

Diethyl azoxybenzene-4,4'-dicarboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl azoxybenzene-4,4'-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl azoxybenzene-4,4'-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl azoxybenzene-4,4'-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxycarbonylphenyl)-(4-ethoxycarbonylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVRYZFUGHEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884309
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6421-04-1, 34241-38-8
Record name Diethyl azoxybenzoate
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Record name Diethyl 4,4'-azoxybisbenzoate
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Record name Diethyl azoxybenzene-4,4′-dicarboxylate
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Foundational & Exploratory

Structural & Electronic Characterization of Azoxybenzene-4,4'-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and electronic characterization of azoxybenzene-4,4'-dicarboxylates , a class of non-centrosymmetric linkers critical for liquid crystal engineering and Metal-Organic Framework (MOF) design.

Unlike their planar azo counterparts, azoxy derivatives possess a permanent dipole moment and a distinct "kink" at the


 moiety, offering unique advantages in photonic switching and dielectric tuning.

A Technical Guide for MOF and Liquid Crystal Design

Part 1: Molecular Geometry & The Azoxy "Kink"

The defining feature of azoxybenzene-4,4'-dicarboxylate is the azoxy group (


), which breaks the 

symmetry found in azobenzene. This asymmetry introduces a permanent dipole and alters the linearity of the linker, affecting pore topology in MOFs and packing in liquid crystalline phases.
Crystallographic Parameters

While azobenzene is planar, the oxygen atom in the azoxy group introduces steric repulsion with the ortho-hydrogens, forcing the phenyl rings to twist slightly out of plane.

ParameterAzoxy Core (

)
Azo Reference (

)
Structural Impact
N=N Bond Length 1.22 – 1.24 Å1.24 – 1.25 ÅThe N=N double bond character is retained, but electron density is polarized toward oxygen.
N–O Bond Length 1.25 – 1.27 ÅN/ASimilar length to N=N, creating a pseudo-delocalized core.
C–N Bond Length 1.43 – 1.45 Å1.43 ÅSlight elongation due to resonance dampening by the oxide.
Torsion Angle (

)
0° – 25° (Twisted)~0° (Planar)The oxygen atom forces a non-planar conformation, reducing

-stacking efficiency but increasing solubility.
Isomerism

The molecule exists primarily in the trans form (more stable). However, unlike the symmetric azobenzene, the trans-azoxybenzene has two regioisomers if the phenyl rings have different substituents. For the symmetric 4,4'-dicarboxylate, the position of the oxygen atom relative to the carboxylates is statistically disordered in crystal lattices unless specific chiral packing forces alignment.

Part 2: Electronic Structure (DFT & Spectroscopy)

The electronic landscape of azoxybenzene-4,4'-dicarboxylates is defined by the competition between the electron-withdrawing carboxylate groups (


) and the electron-donating N-oxide oxygen.
Frontier Molecular Orbitals (FMOs)

Using DFT (B3LYP/6-31G* level), the electronic distribution reveals:

  • HOMO: Localized primarily on the azoxy core and the phenyl rings. The N-oxide oxygen lone pairs contribute significantly, raising the HOMO energy compared to the azo parent.

  • LUMO: Delocalized across the entire

    
    -system, including the carboxylates.
    
  • Band Gap: The azoxy derivative typically exhibits a wider band gap than the azo analog due to the disruption of perfect planarity, which reduces conjugation length.

UV-Vis Absorption Profile

The spectra are characterized by two distinct transitions:

  • 
     Transition (High Intensity): 
    
    
    
    . This band is hypsochromically shifted (blue-shifted) relative to azobenzene due to the non-planar distortion.
  • 
     Transition (Low Intensity): 
    
    
    
    . This "tail" in the visible region is responsible for the compound's characteristic yellow-orange color.

ElectronicTransitions Ground Ground State (S0) Trans-Azoxy ExcitedPi Excited State (S2) π -> π* (~330 nm) Ground->ExcitedPi UV Absorption ExcitedN Excited State (S1) n -> π* (~440 nm) Ground->ExcitedN Vis Absorption CisState Metastable Cis Isomer (Sterically Strained) ExcitedPi->CisState Intersystem Crossing & Isomerization CisState->Ground Thermal Relaxation (Slow)

Figure 1: Photophysical pathway showing the excitation and isomerization potential of the azoxy core.

Part 3: Synthesis Protocol

While glucose reduction of nitrobenzoic acid is a common route to azobenzene, it is difficult to stop at the azoxy stage reliably. The most chemically robust method for high-purity azoxybenzene-4,4'-dicarboxylate is the oxidative transformation of the azo precursor .

Protocol: Peracetic Acid Oxidation

Objective: Selective oxidation of Azobenzene-4,4'-dicarboxylic acid to Azoxybenzene-4,4'-dicarboxylic acid.

Reagents:

  • Azobenzene-4,4'-dicarboxylic acid (Precursor)[1]

  • Glacial Acetic Acid (Solvent)

  • Hydrogen Peroxide (30%, Oxidant)

  • Catalytic H

    
    SO
    
    
    
    (Optional)

Workflow:

  • Dissolution: Dissolve 10 mmol of diethyl azobenzene-4,4'-dicarboxylate (ester protection recommended) in 50 mL glacial acetic acid.

  • Activation: Heat to 60°C.

  • Oxidation: Add 5 equivalents of 30% H

    
    O
    
    
    
    dropwise over 30 minutes. The solution will shift from orange-red to a lighter yellow-orange.
  • Reflux: Maintain 70-80°C for 4-6 hours. Monitor by TLC (Azoxy is more polar than Azo).

  • Quench & Precipitate: Pour onto crushed ice. The azoxy ester precipitates.

  • Hydrolysis (If acid form is needed): Reflux the ester in ethanolic NaOH, then acidify with HCl to precipitate the dicarboxylic acid.

SynthesisWorkflow Start 4-Nitrobenzoic Acid Step1 Glucose Reduction (NaOH, Heat) Start->Step1 Reductive Coupling Intermediate Azobenzene-4,4'-dicarboxylate (AZO Precursor) Step1->Intermediate Yields Azo Step2 Oxidation (CH3COOH + H2O2) Intermediate->Step2 Selective Oxidation Product Azoxybenzene-4,4'-dicarboxylate (Target) Step2->Product N-Oxygenation

Figure 2: Two-stage synthesis strategy to ensure high purity of the azoxy derivative, avoiding over-reduction.

Part 4: Applications in MOFs & Liquid Crystals

Metal-Organic Frameworks (MOFs)

In MOF synthesis (e.g., Zr-UiO series), the azoxy linker acts as a bent ditopic ligand .

  • Pore Engineering: Unlike the linear azo linker, the azoxy "kink" prevents perfect linear extension, resulting in MOFs with slightly reduced pore volumes but potentially higher selectivity for polar guests (due to the N-oxide dipole).

  • Non-Centrosymmetry: The lack of inversion symmetry makes azoxy-MOFs candidates for Second Harmonic Generation (SHG) and non-linear optical (NLO) applications.

Liquid Crystalline Phases

The 4,4'-dicarboxylate esters (e.g., diethyl or dinonyl) are classic mesogens.

  • Dielectric Anisotropy (

    
    ):  The lateral dipole of the N=N(O) group results in negative dielectric anisotropy, making these materials useful for vertical alignment (VA) display modes.
    

References

  • Mogale, R., Conradie, J., & Langner, E. H. G. (2022). Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs. Molecules, 27(4), 1370. Link

  • Chen, Y. F., Chen, J., Lin, L. J., & Chuang, G. J. (2017).[2] Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene.[2][3] The Journal of Organic Chemistry, 82(21), 11620–11630. Link

  • Opolonick, N. (1935).[4] The Reduction of Nitrobenzene with Glucose in Alkaline Solution. Industrial & Engineering Chemistry, 27(9), 1045. Link

  • Badger, G. M., & Lewis, G. E. (1953). The formation of azoxy-compounds by the oxidation of azo-compounds with perbenzoic acid. Journal of the Chemical Society, 2143-2147. Link

Sources

Smectic and nematic liquid crystal phases of Diethyl azoxybenzene-4,4'-dicarboxylate

[1]

Executive Summary & Molecular Architecture

Diethyl azoxybenzene-4,4'-dicarboxylate (

1ethoxycarbonyl (ester)Smectic
Structural Drivers of Phase Behavior

The molecule consists of a rigid azoxybenzene core flanked by ethyl ester terminals.

  • Rigid Core: The central azoxy linkage (

    
    ) provides the necessary geometric anisotropy (length-to-breadth ratio > 3) for liquid crystallinity.[1]
    
  • Lateral Dipole: The azoxy oxygen creates a strong lateral dipole perpendicular to the long molecular axis. This dipole promotes side-by-side antiparallel packing, which is a key driving force for Smectic A (SmA) layer formation.[1]

  • Terminal Esters: The carbonyl groups extend the rigid core and increase polarizability, stabilizing the mesophase to higher temperatures compared to simple alkyl analogs.

Key Distinction: While the prompt queries both Smectic and Nematic phases, this specific homolog is a textbook Smectogen . It exhibits a stable enantiotropic Smectic A phase.[1] The Nematic phase is typically absent or suppressed due to the strong lateral forces favoring layered registration, though it can be induced in mixtures or observed as a transient monotropic phase under specific supercooling conditions.

Phase Transition Thermodynamics

The phase sequence of Diethyl azoxybenzene-4,4'-dicarboxylate is characterized by polymorphism in the crystalline state and a distinct melting into the Smectic A phase.

Table 1: Thermophysical Transition Data
Transition EventTemperature (°C)Enthalpy (

)
Texture Observation (POM)
Crystal I

Crystal II
~90°CLowSolid-Solid polymorphic change
Crystal II

Smectic A
114°C High (Fusion)Formation of Focal Conic Fan texture
Smectic A

Isotropic
120°C ModerateClearing to black (Isotropic)

Note: Transition temperatures are sensitive to purity. The values above represent high-purity crystalline samples.

The "Missing" Nematic Phase

Researchers often expect a Nematic phase in azoxy derivatives. In this compound, the Smectic A potential is so dominant that the Nematic phase is "virtual" (its transition temperature would be below the melting point). The layer ordering (


Experimental Characterization Protocols

To validate the phase identity, a multi-modal approach combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.[2]

Protocol: Polarized Optical Microscopy (POM)

Objective: Distinguish Smectic A from Nematic textures.

  • Sample Prep: Place ~2 mg of crystalline sample between a glass slide and coverslip. Do not use alignment layers (polyimide) initially; homeotropic alignment (black field) can mask the texture.

  • Heating Ramp: Heat at 5°C/min to 125°C (Isotropic).

  • Cooling Ramp (Critical): Cool slowly at 1°C/min.

    • At 120°C: Look for the nucleation of Bâtonnets (elongated, rod-like seeds). This is the diagnostic onset of the Smectic A phase from isotropic liquid.

    • At 118°C: Bâtonnets coalesce into a Focal Conic Fan texture.

    • Contrast: A Nematic phase would form "Schlieren" textures (brushes) or marble textures, not bâtonnets.

  • Homeotropic Check: Pressing the coverslip may induce a dark field (homeotropic alignment) where molecules stand perpendicular to the glass. Conoscopy on this dark region will reveal a uniaxial cross , confirming the SmA phase (optically uniaxial positive).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Quantify phase stability.

  • Encapsulation: Hermetically seal 3-5 mg of sample in an aluminum pan.

  • Cycle 1: Heat 30°C to 140°C @ 10°C/min (erase thermal history).

  • Cycle 2: Cool 140°C to 30°C @ 5°C/min.

    • Observe the sharp exotherm at ~120°C (Iso

      
       SmA).
      
    • Observe the larger crystallization exotherm at <114°C (supercooling is common).

  • Analysis: Integrate the peak at 120°C. A typical SmA-Iso transition has a higher

    
     than N-Iso due to the breakdown of both positional and orientational order.[1]
    

Synthesis: Reductive Dimerization Route

The most reliable route to high-purity azoxy esters is the reduction of the corresponding nitro-ester. This avoids the mixture of isomers often found in oxidation routes.

Reaction Logic
  • Precursor: Ethyl 4-nitrobenzoate.[1][3][4]

  • Reagent:

    
    -D-Glucose (reducing agent) in aqueous NaOH.
    
  • Mechanism: Nitro (

    
    ) 
    
    
    Nitroso (
    
    
    ) + Hydroxylamine (
    
    
    )
    
    
    Condensation to Azoxy (
    
    
    ).[1]
Step-by-Step Protocol
  • Dissolution: Dissolve 5.0 g Ethyl 4-nitrobenzoate in 50 mL ethanol/THF (1:1) in a round-bottom flask.

  • Alkaline Solution: Prepare a solution of 4.0 g NaOH in 15 mL water. Add to the organic phase.

  • Reduction: Heat to 60°C. Add a solution of 10 g Glucose in 20 mL water dropwise over 30 mins.

    • Color Change: Reaction turns deep brown/red, then lightens as azoxy precipitates.

  • Reflux: Reflux for 2 hours.

  • Workup: Pour mixture into 200 mL ice water. The product precipitates as a yellow/orange solid.

  • Purification (Crucial for LC):

    • Filter crude solid.[1]

    • Recrystallize twice from hot ethanol or acetic acid .[1]

    • Target: Sharp melting point at 114°C. Broad melting indicates presence of azo or hydrazo impurities.

Visualization: Synthesis & Phase Logic

GNitroEthyl 4-nitrobenzoate(Precursor)ReductionReduction(Glucose/NaOH)Nitro->ReductionAzoxyDiethyl Azoxybenzoate(Crude)Reduction->AzoxyPurificationRecrystallization(Ethanol x2)Azoxy->PurificationPureCrystalPure Crystal(Solid I/II)Purification->PureCrystalHeat1Heat > 90°CPureCrystal->Heat1Polymorphic TransitionHeat2Heat > 114°CHeat1->Heat2Solid IISmASmectic A Phase(Focal Conic Texture)Heat2->SmAMelting (Fusion)Heat3Heat > 120°CIsoIsotropic Liquid(Dark under POM)Heat3->IsoClearing PointSmA->PureCrystalCrystallizationSmA->Heat3Iso->SmACooling (Bâtonnets)

Caption: Workflow from synthesis to phase transition behavior. Note the direct transition from Smectic A to Isotropic, skipping the Nematic phase in pure samples.

Relevance to Pharma & Drug Development

While Diethyl azoxybenzene-4,4'-dicarboxylate is not an API (Active Pharmaceutical Ingredient), it is a critical calibration standard and model system for researchers working on:

  • Lyotropic Drug Delivery Systems: The "Focal Conic" textures observed in this thermotropic LC are morphologically identical to those found in liposomal and cubosomal drug delivery formulations. Studying this stable, temperature-controlled model helps scientists recognize and characterize lamellar phases in complex lipid-water-drug systems.[1]

  • Crystallinity Screening: The techniques used to characterize this mesogen (DSC/POM) are the exact workflows used to detect amorphous-to-crystalline transitions in drug formulations.

  • Birefringence Artifacts: Understanding the strong birefringence of azoxy cores aids in distinguishing LC artifacts from actual drug crystals in biological tissue samples during histology.

References

  • Krigbaum, W. R., & Barber, P. G. (1971). The Crystal Structure of Ethyl p-Azoxybenzoate. Acta Crystallographica Section B.

  • NIST Chemistry WebBook. Diethyl 4,4'-azoxydibenzoate Thermophysical Data. National Institute of Standards and Technology.

  • Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH.[1] (Reference for general classification of azoxy smectogens).

  • Organic Syntheses. General procedure for reduction of nitro compounds to azoxy derivatives. (Adapted from standard protocols for azoxybenzene synthesis).

Dielectric Anisotropy & Electronic Properties of Diethyl Azoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dielectric Anisotropy Properties of Diethyl Azoxybenzene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Characterization Guide

Executive Summary

Diethyl azoxybenzene derivatives represent a foundational class of liquid crystals (LCs) critical to the historical and theoretical understanding of mesophase physics. While modern display technologies (VA-LCDs) utilize fluorinated compounds for stability, azoxybenzenes remain the "hydrogen atom" of liquid crystal physics—essential for validating mean-field theories (Maier-Saupe) and studying dipolar correlation.

This guide details the negative dielectric anisotropy (


)  inherent to the azoxy core, driven by the lateral dipole of the 

linkage. We provide a validated synthesis protocol, a self-consistent dielectric measurement workflow, and a theoretical framework connecting molecular dipoles to macroscopic permittivity.

Molecular Architecture & Dielectric Theory

The Azoxy Core and Dipole Orientation

The dielectric anisotropy (


) is defined as the difference between the permittivity parallel (

) and perpendicular (

) to the nematic director (

):

For 4,4'-diethylazoxybenzene , the sign of


 is negative .
  • Structural Cause: The azoxy linkage contains a permanent dipole moment (

    
     Debye) originating from the N-O bond. Unlike cyanobiphenyls where the dipole is longitudinal (along the long axis), the azoxy dipole is oriented at a significant angle (
    
    
    
    ) relative to the molecular long axis.
  • Result: When an electric field is applied, the transverse dipole torque forces the molecules to align perpendicular to the field lines.

Maier-Meier Relationship

To predict or analyze the dielectric properties, one must utilize the Maier-Meier extension of the Onsager theory. This connects microscopic parameters to macroscopic observables:



  • 
    :  Order parameter (typically 0.4–0.7 in Nematic phase).
    
  • 
    :  Angle between the net dipole moment and the long molecular axis.
    
  • Mechanism: For diethyl azoxybenzene, the term

    
     becomes positive because 
    
    
    
    is large, making the subtracted term dominant. This results in a negative
    
    
    .

Chemical Synthesis Protocol

Objective: Synthesis of 4,4'-diethylazoxybenzene via selective reduction of p-ethylnitrobenzene. Purity Requirement: >99.5% (GC) is required for accurate dielectric measurements, as ionic impurities cause parasitic conductivity (low-frequency dispersion).

Synthesis Workflow (Glucose Reduction Method)

Rationale: We utilize a glucose reduction over metallic zinc to minimize heavy metal contamination, which is critical for "electronic grade" organic materials.

SynthesisPathway Start p-Ethylnitrobenzene Reagent D-Glucose / NaOH (aq/EtOH) Start->Reagent Reflux 80°C Inter Intermediate: Hydroxylamine Reagent->Inter Reduction Product 4,4'-Diethylazoxybenzene (Crude) Inter->Product Condensation Purify Recrystallization (Ethanol/Hexane) Product->Purify Filtration Final Pure LC Material (Yellow Needles) Purify->Final Drying

Figure 1: Selective reduction pathway for azoxybenzene synthesis avoiding metal catalysts.

Detailed Protocol
  • Reagents: Dissolve 0.1 mol of p-ethylnitrobenzene in 150 mL of Ethanol.

  • Base Preparation: Prepare a solution of NaOH (0.3 mol) in water (100 mL).

  • Reduction: Heat the nitrobenzene solution to 60°C. Slowly add D-glucose (0.15 mol) dissolved in water dropwise over 1 hour. Caution: Exothermic reaction.

  • Reflux: Heat to mild reflux (80°C) for 3 hours. The solution will turn deep red/brown, then lighten as the azoxy compound precipitates upon cooling.

  • Work-up: Pour into 500 mL ice water. Filter the yellow precipitate.

  • Purification (Critical): Recrystallize three times from hot ethanol.

    • Validation: Check melting point (approx.[1] range 130°C–140°C for crude, sharp transition for pure) and clear point (

      
      ).
      

Dielectric Measurement Methodology

Challenge: Measuring negative


 materials requires specific alignment techniques because the electric field used for measurement tends to realign the director perpendicular to the field, disrupting the measurement of 

.
Experimental Setup

We employ a Parallel Plate Capacitor method using a precision LCR meter.

  • Cell A (Homeotropic): Coated with silane (e.g., DMOAP) to align molecules perpendicular to glass. Measures

    
     (initially), but field must be kept below the Freedericksz threshold (
    
    
    
    ) to prevent reorientation.
  • Cell B (Planar): Coated with rubbed polyimide to align molecules parallel to glass. Measures

    
    .
    
Measurement Workflow

DielectricMeasurement cluster_measure LCR Spectroscopy Loop Sample Purified 4,4'-Diethylazoxybenzene Fill Capillary Filling (Isotropic Phase > T_NI) Sample->Fill CellPrep Cell Preparation (ITO Glass + Polyimide) CellPrep->Fill TempCtrl Temp Controller (Precision ±0.1°C) Fill->TempCtrl FreqSweep Freq Sweep (100 Hz - 1 MHz) TempCtrl->FreqSweep DataAcq Capacitance (C) & Loss (D) FreqSweep->DataAcq Calc Calculate ε = C*d / (A*ε0) DataAcq->Calc

Figure 2: Dielectric spectroscopy workflow. Filling must occur in the isotropic phase to prevent flow-induced alignment defects.

Protocol Steps
  • Calibration: Measure empty cell capacitance (

    
    ) to determine cell gap 
    
    
    
    accurately.
  • Filling: Heat sample to Isotropic phase (

    
    , typically >70°C for ethyl homologs, though exact 
    
    
    
    varies by purity). Fill by capillary action.[2]
  • Annealing: Cool slowly (0.5°C/min) into the Nematic phase to ensure uniform monodomain alignment.

  • Sweep: Apply

    
     (Low voltage is critical). Sweep frequency 1 kHz to 100 kHz.
    
  • Magnetic Stabilization (Optional but Recommended): For negative

    
    , applying a strong magnetic field (
    
    
    
    ) parallel to the electric field allows accurate measurement of
    
    
    by locking the director against the electric torque.

Data Analysis & Results

Expected Dielectric Values

The following table summarizes typical properties for the 4,4'-dialkylazoxybenzene homologous series. Note that the ethyl derivative (


) follows the trend of the propyl (

) and pentyl (

) homologs.
PropertySymbolValue (Approx @

)
Notes
Dielectric Perpendicular

5.2 - 5.8Determined by electronic polarizability + transverse dipole.
Dielectric Parallel

4.8 - 5.3Lower than

due to lack of longitudinal dipole.
Dielectric Anisotropy

-0.3 to -0.6 Negative, suitable for Vertical Alignment (VA) modes.
Crossover Frequency

~ 1 - 5 MHzFrequency where

flips sign (relaxation).
Interpretation
  • Low Frequency (< 10 kHz): The molecule rotates freely. The transverse dipole component contributes fully to

    
    , resulting in 
    
    
    
    .
  • High Frequency (> 1 MHz): The rotation around the short axis (end-over-end) is hindered. Dielectric relaxation occurs, often causing

    
     to drop further, making 
    
    
    
    more negative, or in some specific azoxy derivatives, exposing the electronic polarization only.

Applications & Limitations

Why use Diethyl Azoxybenzene?
  • Academic Model: It serves as a perfect "rigid rod" model for testing statistical mechanics theories of LCs without the complication of flexible spacers found in dimers.

  • Anisotropic Solvents: Due to their stability (relative to Schiff bases) and good solubility, they are used as anisotropic solvents for NMR spectroscopy to determine the structure of small organic molecules.

Limitations in Drug Development/Displays
  • UV Instability: The azoxy group absorbs UV light and can undergo photo-isomerization or degradation, making them unsuitable for outdoor display applications compared to fluorinated biphenyls.

  • Viscosity: Azoxybenzenes have higher rotational viscosity (

    
    ) than modern phenyl-cyclohexanes, leading to slower switching times.
    

References

  • Maier, W., & Meier, G. (1961). Eine einfache Theorie der dielektrischen Eigenschaften von homogen orientierten kristallinflüssigen Phasen des nematischen Typs. Zeitschrift für Naturforschung A, 16(3), 262–267. Link

  • de Jeu, W. H. (1980). Physical Properties of Liquid Crystalline Materials. Gordon and Breach Science Publishers.
  • Urban, S., et al. (2000). Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations. Zeitschrift für Naturforschung A, 55(3-4), 449–456. Link

  • Organic Syntheses. (2010). General procedures for reduction of nitro compounds to azoxy derivatives. (Adapted from standard protocols). Link

  • Bogi, A., & Faetti, S. (2001). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Liquid Crystals, 28(5), 729-739. (Reference for capacitance measurement protocols). Link

Sources

Technical Guide: DFT Protocols for Dipole Moment Elucidation in Diethyl Azoxybenzene-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Diethyl azoxybenzene-4,4'-dicarboxylate (CAS 6421-04-1) represents a critical class of mesogenic compounds. While historically significant in liquid crystal (LC) displays, its current relevance extends into photopharmacology and drug delivery vectors . The azoxy group (


) acts as a photoswitch, capable of reversible trans-cis isomerization under UV irradiation, altering the molecule's polarity and solubility profile.

For drug development professionals, accurate determination of the dipole moment (


)  is not merely an academic exercise; it is the predictor for:
  • Membrane Permeability: Correlating polarity with Lipinski’s rules.

  • Formulation Stability: Predicting aggregation in polar vs. non-polar solvents.

  • Switching Efficiency: The change in dipole moment (

    
    ) between isomers drives the efficiency of photoswitching in biological environments.
    

This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol to calculate the dipole moment of this specific molecule, moving beyond standard "black box" calculations to ensure experimental fidelity.

Molecular Architecture & The "Dipole Trap"

Before initiating calculations, one must understand the electronic topology. Unlike symmetric azobenzenes (


 in trans), the azoxy  group breaks symmetry due to the N-oxide oxygen.
  • The Azoxy Core: The

    
     linkage introduces a permanent dipole perpendicular to the long axis of the molecule.
    
  • The Ester Tails: The 4,4'-dicarboxylate groups are flexible. Their rotation significantly alters the total dipole vector.

  • The Trap: A single geometry optimization often settles into a local minimum where ester groups are anti-parallel, artificially canceling the dipole. Conformational scanning is mandatory.

Visualizing the Isomerism Landscape

AzoxyIsomerism Trans Trans-Isomer (Thermodynamically Stable) Elongated Shape TS Transition State (Inversion/Rotation) Trans->TS hν (UV) Dipole Dipole Moment Output (Vector Sum) Trans->Dipole Low μ (Partial Cancellation) Cis Cis-Isomer (Metastable) Bent Shape TS->Cis Relaxation Cis->Trans ΔT or hν (Visible) Cis->Dipole High μ (Additive Vectors)

Figure 1: Isomerization pathway of azoxybenzenes. The transition from Trans to Cis dramatically alters the spatial arrangement of the ester tails, resulting in a significant shift in the dipole moment vector.

Computational Methodology (The Protocol)

This protocol prioritizes accuracy over speed, utilizing hybrid functionals with long-range corrections and diffuse basis sets, which are non-negotiable for describing the electron density "tails" that define the dipole moment.

Phase 1: Conformational Sampling (The Prerequisite)

Do not optimize a single drawn structure. The ethyl ester chains have rotational freedom.

  • Action: Perform a relaxed potential energy surface (PES) scan on the dihedral angle between the phenyl ring and the carbonyl carbon (

    
    ).
    
  • Goal: Identify the lowest energy rotamer (usually planar with the ring).

Phase 2: Geometry Optimization & Frequency Analysis

Once the global minimum conformer is identified, proceed to high-level optimization.

Recommended Level of Theory:

  • Functional:

    
    B97X-D or M06-2X.
    
    • Why: Standard B3LYP often fails to describe charge-transfer excitations and long-range interactions in push-pull systems.

      
      B97X-D includes dispersion corrections essential for the stacking interactions of the phenyl rings.
      
  • Basis Set: 6-311++G(d,p) or aug-cc-pVDZ.

    • Why: The "++" (diffuse functions) are critical.[1][2][3][4] Dipole moment is an operator dependent on the outer reaches of electron density. Standard basis sets (like 6-31G*) truncate this density, leading to errors of 0.5–1.0 Debye.

Input Stream (Gaussian Format Example):

Phase 3: Solvation Modeling

Gas-phase dipoles are irrelevant for drug development. You must model the dielectric medium.

  • Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvent Choice:

    • DMSO (

      
      ): Standard for biological assays/stock solutions.
      
    • Water (

      
      ): For physiological relevance (though solubility is low).
      
    • Toluene (

      
      ): For LC material alignment studies.
      
Phase 4: The Workflow Diagram

DFT_Workflow Start Initial Structure (Diethyl azoxybenzene-4,4'-dicarboxylate) ConfScan Conformational Scan (PM6 or B3LYP/6-31G*) Start->ConfScan SelectMin Select Global Minimum ConfScan->SelectMin OptGas Geometry Opt (Gas Phase) ωB97X-D / 6-311++G(d,p) SelectMin->OptGas Freq Frequency Check (NImag = 0?) OptGas->Freq Freq->OptGas No (Re-opt) Solv Solvation Opt (SMD/DMSO) Refine Electronic Density Freq->Solv Yes Dipole Extract Dipole Tensor (Total & Components) Solv->Dipole

Figure 2: Step-by-step computational workflow ensuring conformational stability and electronic accuracy.

Data Analysis & Validation

Upon convergence, the output will provide the dipole moment vector (


).
Interpreting the Vector

The total dipole moment


 is calculated as:


  • Trans-isomer: Expect

    
     Debye. The opposing ester groups cancel significantly, but the azoxy N-oxide provides a non-zero baseline.
    
  • Cis-isomer: Expect

    
     Debye. The molecule bends (chevron shape), and the ester dipoles may add constructively to the azoxy dipole.
    
Validation Criteria (Self-Check)
  • Imaginary Frequencies: Must be exactly zero.

  • Convergence: Max Force and RMS Density must meet "Tight" criteria.

  • Spin Contamination: For singlet states,

    
     should be 0.00.
    
Summary of Expected Trends
ParameterGas Phase (Vacuum)DMSO (Solvent)Rationale
Dipole Magnitude LowerHigher (+20-30%)Solvent polarization stabilizes charge separation.
Energy Gap (

)
~10-12 kcal/mol~8-10 kcal/molPolar solvents stabilize the more polar cis form.
N=N Bond Length ~1.23 Å~1.24 ÅSlight bond elongation due to dielectric screening.

Implications for Drug Development

Understanding the dipole moment of Diethyl azoxybenzene-4,4'-dicarboxylate allows for predictive modeling in two key areas:

  • Photopharmacology: The significant

    
     between trans and cis states (approx 2-3 Debye difference) can be exploited to disrupt cell membranes or alter protein binding affinity upon irradiation.
    
  • LC Formulations: In drug delivery systems using liquid crystals, the dipole moment dictates the dielectric anisotropy (

    
    ). A positive 
    
    
    
    (aligned with the long axis) is required for responsiveness to electric fields in smart-release devices.

References

  • Hait, D., & Head-Gordon, M. (2018).[1][3] How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation. Link

  • Gaussian, Inc. Basis Sets: Diffuse Functions and Polarization. Gaussian Whitepapers. Link

  • Piyanzina, I., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling. Link

  • Cembran, A., et al. (2004). On the Mechanism of the cis-trans Isomerization in the Lowest Electronic States of Azobenzene. Journal of the American Chemical Society. Link

  • NIST Chemistry WebBook. Diethyl 4,4'-azoxydibenzoate Spectral Data. National Institute of Standards and Technology.[5] Link

Sources

Photochemical Dynamics of 4,4'-Azoxybenzene Dicarboxylates: Synthesis, Kinetics, and Solution Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous examination of 4,4'-azoxybenzene dicarboxylic acid (AZO-O-DA) and its salts in solution. Unlike their ubiquitous azobenzene counterparts, azoxybenzenes possess an


-oxide oxygen atom on the azo bridge ($ -N(O)=N- $), imparting unique electronic asymmetry, enhanced thermal stability, and distinct solubility profiles. This guide details the "Green" synthesis of AZO-O-DA, establishes protocols for characterizing its photo-switching kinetics, and analyzes the critical role of pH-dependent speciation in modulating isomerization rates.

Molecular Architecture & Photophysics

The Azoxy vs. Azo Distinction

While azobenzene relies on a symmetric $ -N=N- $ bond, the azoxy group introduces a coordinate covalent oxygen. This breaks the symmetry of the


-system, resulting in two key consequences for solution behavior:
  • Dipole Moment: The azoxy group possesses a permanent dipole (~1.7 D) even in the trans state, unlike the non-polar trans-azobenzene. This enhances solubility in polar solvents like water (when deprotonated) and DMSO.

  • Isomeric Complexity: The asymmetry theoretically allows for two cis conformers (distal and proximal relative to the oxide). However, in symmetric 4,4'-substituted systems, these rapidly equilibrate or are indistinguishable in standard kinetic workflows, allowing for a simplified two-state (Trans

    
     Cis) model.
    
Photoisomerization Mechanism

Upon irradiation with UV light (typically


 nm), the thermodynamically stable trans-isomer undergoes a 

transition, crossing a conical intersection to the metastable cis-state. Relaxation back to trans occurs either thermally (over days/weeks) or via visible light irradiation (

nm).

IsomerizationCycle Trans Trans-Isomer (Thermodynamic Ground State) Excited Excited State (S1 / S2) Trans->Excited UV Irradiation (365 nm) Cis Cis-Isomer (Metastable) Excited->Cis Intersystem Crossing / Relaxation Cis->Trans Thermal Relaxation (Slow) or Visible Light (>450 nm)

Figure 1: The photo-switching cycle of azoxybenzene. Note the thermal relaxation path is significantly slower than in standard azobenzenes due to the oxide barrier.

Synthesis Protocol: Reductive Dimerization

Objective: Synthesize 4,4'-azoxybenzenedicarboxylic acid from 4-nitrobenzoic acid using a glucose reduction method. This approach avoids toxic transition metal catalysts (e.g., lead or arsenite) and minimizes over-reduction to the azo or hydrazo states.

Reagents
  • Precursor: 4-Nitrobenzoic acid (1.0 eq)

  • Reductant: D-Glucose (1.5 eq)

  • Base: NaOH (5.0 eq)

  • Solvent: Water (primary)

Step-by-Step Methodology
  • Dissolution: Dissolve 50 mmol of 4-nitrobenzoic acid and 250 mmol of NaOH in 100 mL of distilled water at 50°C. The solution should be clear and yellow (formation of sodium 4-nitrobenzoate).

  • Reduction: Prepare a solution of D-glucose (75 mmol) in 50 mL water. Add this dropwise to the nitrobenzoate solution over 30 minutes while maintaining the temperature at 50-60°C.

    • Mechanism:[1][2][3][4] Glucose oxidizes to gluconic acid, donating electrons to the nitro group. The reaction proceeds through a nitroso intermediate which dimerizes.

  • Aging: Stir the mixture at 60°C for 3 hours. The color will shift from yellow to deep orange/brown.

  • Acidification (Critical Step): Cool the solution to room temperature. Slowly add 1M HCl until pH < 2.

    • Observation: A heavy, cream-colored to pale-yellow precipitate forms. This is the protonated dicarboxylic acid.

  • Purification:

    • Filter the precipitate.

    • Wash 1: Water (removes salts and gluconic acid).

    • Wash 2: Hot Ethanol (removes unreacted nitrobenzoic acid and potential azo byproducts).

    • Drying: Vacuum dry at 60°C for 12 hours.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the AA'BB' pattern aromatic signals. The azoxy linkage causes a distinct chemical shift asymmetry compared to the symmetric azo signals.

  • Melting Point: Azoxy derivatives typically decompose before melting (>280°C); distinct from the lower melting point of azo precursors.

Characterizing Photo-Response in Solution

Sample Preparation & pH Control

The dicarboxylate functionality implies that solution behavior is pH-dependent.

  • Acidic/Neutral (pH < 4): Insoluble in water; requires DMSO or DMF.

  • Basic (pH > 8): Soluble in water as the dianion ($ -COO^- $).

Protocol: Prepare a


 stock solution in 10 mM phosphate buffer (pH 8.0) to ensure the dianionic state. This prevents aggregation and ensures reproducible kinetics.
UV-Vis Spectroscopy Workflow
  • Baseline Scan: Record the spectrum of the dark-adapted sample (300–600 nm).

    • Key Feature:

      
       nm (Trans 
      
      
      
      ).
  • Irradiation: Expose the sample to a 365 nm LED (approx. 10 mW/cm²) in a quartz cuvette.

  • Time-Resolved Measurement: Record spectra every 10 seconds.

    • Observation: Decrease in the 340 nm band and slight increase in the 450 nm region (

      
      ).
      
  • Isosbestic Verification: Ensure all spectral lines cross at specific wavelengths (isosbestic points).

    • Significance: Sharp isosbestic points confirm a clean two-component system (Trans

      
       Cis) without degradation or side reactions.
      
Data Presentation: Azoxy vs. Azo Comparison
PropertyAzobenzene DicarboxylateAzoxybenzene Dicarboxylate
Symmetry

(Trans)

(Trans)

(

)
~320 nm~330-340 nm (Red-shifted)
Thermal Half-life (

)
Hours to DaysWeeks to Months (High Stability)
Photostationary State (PSS) >90% Cis (typical)~70-85% Cis (lower quantum yield)
Solubility (pH 7) Moderate (Dianion)High (Polar Oxide + Dianion)

Kinetic Modeling of Thermal Relaxation

Unlike azobenzene, the azoxy-cis isomer is remarkably stable. To measure the rate constant (


), elevated temperatures are often required.

Equation: First-order decay kinetics.



  • 
    : Absorbance at time 
    
    
    
    .
  • 
    : Absorbance of the fully relaxed trans state.
    
  • 
    : Absorbance at the Photostationary State (PSS).
    

Experimental Workflow for Activation Energy (


): 
  • Irradiate sample to PSS.[5]

  • Incubate in dark at 40°C, 50°C, and 60°C.

  • Monitor recovery of

    
     over time.
    
  • Plot

    
     vs 
    
    
    
    (Arrhenius plot).

KineticWorkflow Start Start: Pure Trans Solution Irradiate Irradiate (365 nm) to PSS Start->Irradiate Split Split Aliquots Irradiate->Split T1 Incubate @ 40°C Split->T1 T2 Incubate @ 50°C Split->T2 T3 Incubate @ 60°C Split->T3 Measure Measure Absorbance recovery vs Time T1->Measure T2->Measure T3->Measure Calc Calculate Rate Constant (k) for each T Measure->Calc Arrhenius Arrhenius Plot: Determine Ea Calc->Arrhenius

Figure 2: Workflow for determining the thermal stability and activation energy of the cis-isomer.

Applications & Critical Considerations

pH-Gated Switching

The dicarboxylate groups allow for dual-stimuli responsiveness.

  • High pH: Repulsion between the negative carboxylates at the 4,4' positions rigidifies the molecule, often slowing down thermal relaxation.

  • Low pH: Protonation reduces solubility and can lead to aggregation, which quenches photo-switching.

  • Recommendation: For biological applications, maintain pH 7.4. The dianion is the active species.

The "Wallach" Warning

Trustworthiness Alert: Researchers must be aware of the Wallach rearrangement. In the presence of strong acids (pH < 1) and UV light, azoxybenzenes can irreversibly rearrange to 4-hydroxyazobenzenes.

  • Detection: Appearance of a new peak >400 nm that does not revert in the dark.

  • Prevention: Avoid performing UV irradiation in highly acidic media (

    
    , conc. HCl).
    

References

  • Bunce, N. J. (1975). Photochemistry of Azoxybenzene. Canadian Journal of Chemistry, 53(22), 3477-3482. Link

  • Knips, R., et al. (1983). Kinetics of the thermal cis-trans isomerization of azoxybenzenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1601-1605. Link

  • Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in modulating the thermal isomerization of azobenzenes. Beilstein Journal of Organic Chemistry, 8, 1003–1017. Link

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular puzzles. Chemical Society Reviews, 40, 3835-3853. Link

  • Cusola, O., et al. (2014). Photochemical properties of azoxybenzene derivatives in solution and in cellulosic materials. Journal of Applied Polymer Science, 131(21). Link

Sources

Methodological & Application

Application Note: Preparation and Utilization of Anisotropic Solvents Based on Diethyl Azoxybenzene-4,4'-dicarboxylate (Phase IV)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the preparation of anisotropic solvent systems using Diethyl azoxybenzene-4,4'-dicarboxylate , historically known as Merck Phase IV . While modern residual dipolar coupling (RDC) measurements often utilize lyotropic phases (e.g., phage, bicelles), thermotropic liquid crystals like Phase IV remain the gold standard for small molecule stereochemistry and enantiodifferentiation due to their high order parameter and sharp transition ranges. This guide covers the physicochemical basis of alignment, the formulation of eutectic mixtures for room-temperature stability, and a self-validating protocol for NMR sample preparation.

Part 1: Technical Foundation & Mechanism

Chemical Identity and Properties

The core component, Diethyl azoxybenzene-4,4'-dicarboxylate, is a rod-like (calamitic) molecule. Its rigid azoxy core and ester tails induce a nematic liquid crystalline phase , where molecules possess long-range orientational order but no positional order.

PropertySpecification
Chemical Name Diethyl azoxybenzene-4,4'-dicarboxylate
Common Designation Phase IV (Licristal® Phase IV)
Molecular Weight ~342.35 g/mol
Phase Behavior (Pure) Solid

Nematic (~58°C)

Isotropic (~75°C)
Magnetic Susceptibility

(Aligns parallel to

)
Key Application Measurement of Residual Dipolar Couplings (RDCs)
The Physics of Alignment

In a high-field NMR magnet (


), the liquid crystal director (

) aligns parallel to the magnetic field due to the positive anisotropy of magnetic susceptibility (

). Solute molecules dissolved in this matrix do not align fully but experience a partial alignment .

This partial alignment reintroduces anisotropic interactions normally averaged to zero in isotropic solution:

  • Dipolar Coupling (

    
    ):  Provides distance and angular information.
    
  • Quadrupolar Splitting (

    
    ):  Observed for deuterium (
    
    
    
    H) nuclei, serving as a probe for the degree of order.

The degree of alignment is described by the Saupe Order Matrix (


), where the observed coupling is:


Part 2: Preparation of the Anisotropic Solvent (Eutectic Formulation)

Critical Insight: Pure Diethyl azoxybenzene-4,4'-dicarboxylate has a melting point (~58°C) that is inconvenient for thermally labile samples. To enable room-temperature experiments, it is standard practice to prepare a Eutectic Mixture with its methoxy analogue (Phase V).

Reagents
  • Component A: Diethyl azoxybenzene-4,4'-dicarboxylate (Phase IV).

  • Component B: Dimethyl azoxybenzene-4,4'-dicarboxylate (Phase V).

  • Solute: The analyte of interest (Drug candidate, small molecule).

  • Lock Solvent:

    
     or 
    
    
    
    (used in a capillary insert or directly mixed if miscible/compatible).
Eutectic Mixture Protocol

Goal: Create a solvent system stable at 298 K (25°C).

  • Weighing: Weigh Component A and Component B in a 60:40 molar ratio (Phase IV : Phase V).

    • Note: This specific ratio depresses the melting point significantly, creating a stable nematic range from approx. 16°C to 75°C.

  • Fusion: Place the solid mixture in a glass vial.

  • Isotropic Heating: Heat the vial to 85°C (well above the clearing point of both components) using a heat block. The solids will melt into a clear, yellow isotropic liquid.

  • Homogenization: Vortex vigorously for 30 seconds while hot.

  • Cooling: Allow the mixture to cool slowly to room temperature. It should transition from clear (isotropic) to opaque/turbid (nematic).

    • Validation: If the mixture crystallizes (solidifies) at 25°C, the ratio is incorrect or impurities are present.

Part 3: NMR Sample Preparation Protocol

This protocol ensures the solute is homogeneously dissolved within the viscous LC matrix.

Workflow Diagram

SamplePrep cluster_0 Phase 1: Weighing & Mixing cluster_1 Phase 2: Homogenization cluster_2 Phase 3: Equilibration Step1 Weigh LC Mixture (Target: ~300mg for 5mm tube) Step2 Add Solute (5-20 mg) Step1->Step2 Step3 Add Lock Solvent (Capillary or Direct) Step2->Step3 Step4 Heat to Isotropic (T > 80°C) Step3->Step4 Step5 Vortex Mixing (While Hot) Step4->Step5 Step6 Centrifuge (Transfer to NMR Tube) Step5->Step6 Step7 Cool in Magnet (Slow entry to B0) Step6->Step7 Step8 Equilibrate (15 mins at 298K) Step7->Step8

Caption: Workflow for preparing anisotropic NMR samples. Heating to the isotropic phase (Step 4) is the critical control point for homogeneity.

Detailed Steps
  • Tube Selection: Use a high-precision 5mm NMR tube. For LC samples, standard tubes are usually sufficient, but ensure the wall thickness is uniform to prevent shimming errors.

  • Solute Addition: Weigh the solute (analyte) directly into the NMR tube or a mixing vial.

    • Concentration: Typically 10–50 mM. High concentrations can disrupt the liquid crystal order.

  • Solvent Transfer:

    • Heat the Phase IV/V eutectic mixture to 80°C until it is a clear, low-viscosity liquid.

    • Using a pre-warmed glass Pasteur pipette, transfer ~0.5 mL of the isotropic liquid into the NMR tube containing the solute.

  • Mixing (The "Centrifuge-Heat" Cycle):

    • The solute may not dissolve immediately.

    • Cycle: Heat tube to 80°C

      
       Vortex/Shake 
      
      
      
      Centrifuge (to drive liquid down). Repeat 3x until no solid particles are visible.
  • Lock Solvent:

    • Method A (Internal): Add 50

      
      L of 
      
      
      
      directly. Note that organic solvents depress the isotropic-nematic transition temperature (
      
      
      ).
    • Method B (Coaxial): Use a coaxial insert containing

      
       or 
      
      
      
      . This is preferred to maintain the purity of the LC phase.
  • Magnet Insertion:

    • Insert the sample into the magnet while it is still slightly warm (isotropic).

    • Allow it to cool to the probe temperature (e.g., 298 K) inside the magnetic field. This facilitates the alignment of the director

      
       along 
      
      
      
      as the phase transition occurs.

Part 4: Experimental Setup & Data Analysis

Shimming and Locking

Liquid crystals often produce broad lines due to residual anisotropic interactions.

  • Lock: The deuterium signal will appear as a doublet (quadrupolar splitting) rather than a singlet. You must lock onto one of the components of the doublet or the center if the software allows.

  • Shimming: Do not shim on the solute signals. Shim on the FID of the bulk LC signal if possible, or use a standard map. Note that "good shimming" in LCs often still results in broad lines (Hz range) compared to isotropic liquids.

Measurement of Quadrupolar Splitting

To validate the quality of the anisotropic solvent preparation, measure the quadrupolar splitting (


) of the deuterated lock solvent (e.g., 

).
  • Observation: In an isotropic solvent,

    
     is a singlet. In Phase IV, it is a doublet.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the quadrupole coupling constant.
  • Interpretation: A stable, sharp doublet indicates a homogeneous nematic phase. If the peaks are smeared or multiple splittings appear, the sample is biphasic (failed preparation).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Cloudy/Opaque Sample at 80°C Solute insoluble or impuritiesFilter the isotropic solution through glass wool; reduce solute concentration.
No Quadrupolar Splitting Sample is IsotropicTemperature is too high (

) or too much co-solvent added. Lower temp.
Broad, Shapeless Peaks Poor Alignment / BiphasicSample is in the transition zone. Adjust temperature away from

.
Signal Drift Joule HeatingLC viscosity causes heating during decoupling. Increase relaxation delay (

) and reduce power.

Part 5: Diagrammatic Representation of Phase Behavior

PhaseBehavior cluster_physics Molecular Alignment in B0 Field Isotropic Isotropic Phase (T > TNI) Random Orientation = 0 Nematic Nematic Phase (T < TNI) Director n || B0 != 0 Isotropic->Nematic Cooling in Magnet

Caption: Transition from isotropic (random) to nematic (aligned) state. The magnetic field directs the alignment of the LC domains.

References

  • Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy Using Liquid Crystal Solvents. Pergamon Press.
  • Merck KGaA. (n.d.). Licristal® Liquid Crystals for NMR. Retrieved from (Search: Licristal Phase IV).

  • Thiele, C. M. (2007). Residual Dipolar Couplings (RDCs) in Organic Structure Determination. European Journal of Organic Chemistry, 2008(34), 5673–5685. Link

  • Kummerlöwe, G., & Luy, B. (2009). Residual Dipolar Couplings as a Tool in Determining the Structure of Organic Molecules. Annual Reports on NMR Spectroscopy, 68, 193-232. Link

  • Dong, R. Y. (2010). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. World Scientific.[1] Link

Sources

Application Note: High-Purity Recrystallization of Diethyl Azoxybenzene-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Context

Diethyl azoxybenzene-4,4'-dicarboxylate is a critical intermediate in the synthesis of liquid crystalline materials and photoswitchable polymers. Its azoxy core (


) imparts unique electronic and geometric properties distinct from its azo analog. However, synthesis via reduction of p-nitrobenzoates or oxidation of azobenzenes frequently yields crude mixtures containing unreacted nitro compounds, azo-derivatives (over-reduced/under-oxidized), and inorganic salts.

Achieving electronic-grade purity (>99.5%) is challenging due to the structural similarity between the target azoxy compound and the diethyl azobenzene-4,4'-dicarboxylate impurity. This guide details a robust recrystallization protocol designed to preferentially crystallize the azoxy species while rejecting the azo impurity to the supernatant.

Chemical Identity & Properties

PropertyDescription
Chemical Name Diethyl azoxybenzene-4,4'-dicarboxylate
Structure

Appearance Yellow to orange crystalline solid
Melting Point Approx. 110–130°C (Dependent on isomer ratio)
Solubility Profile High: Chloroform, DCM, THFModerate (Hot): Ethanol, Ethyl Acetate, Acetic AcidLow: Water, Hexane, Cold Ethanol
Key Impurities Diethyl azobenzene-4,4'-dicarboxylate (Azo), Ethyl 4-nitrobenzoate

Pre-Purification Analysis

Before initiating bulk recrystallization, characterize the crude material to determine the impurity profile. The "Azo-Azoxy" ratio is the critical quality attribute (CQA).

Analytical Checkpoint
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Visualization: UV (254 nm). Azoxy compounds typically exhibit lower

      
       values than their azo counterparts due to the polarity of the 
      
      
      
      -oxide oxygen.
  • 1H-NMR:

    • Check the aromatic region.[1][2] The azoxy group induces asymmetry. The protons ortho to the

      
      -oxide appear downfield relative to the azo analog.
      

Solvent Selection Strategy

The choice of solvent is dictated by the polarity difference between the


-oxide (azoxy) and the naked 

bond (azo).
  • Primary Candidate: Absolute Ethanol (EtOH)

    • Why: Ethanol offers a steep solubility curve for azoxy esters. It dissolves the compound well at reflux (78°C) but poorly at 0°C. Crucially, the less polar azo impurity is slightly more soluble in cold ethanol, aiding separation.

  • Secondary Candidate: Glacial Acetic Acid (AcOH)

    • Why: For highly recalcitrant samples or those with significant inorganic salt contamination, hot acetic acid is an excellent solvent. It is often used for liquid crystal precursors.[3]

  • Anti-Solvent Method: CHCl

    
     / Hexane 
    
    • Why: If the compound decomposes at high heat, dissolve in minimal Chloroform and precipitate with Hexane.

Detailed Recrystallization Protocol

Safety Note: Azoxy compounds can be toxic and potential mutagens. Handle in a fume hood. Wear nitrile gloves.

Phase 1: Dissolution & Hot Filtration
  • Weighing: Place 5.0 g of crude Diethyl azoxybenzene-4,4'-dicarboxylate into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Add 30 mL of Absolute Ethanol . Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (approx. 80°C oil bath).

  • Solubility Check:

    • If solid remains: Add ethanol in 5 mL increments through the condenser until the solution is clear yellow/orange.

    • If oily droplets persist: This indicates "oiling out" (liquid-liquid phase separation). Add a small amount of Ethyl Acetate (1-2 mL) to solubilize the oil phase.

  • Hot Filtration (Critical):

    • While boiling, inorganic salts (from reduction catalysts like Zn or As) may remain insoluble.

    • Quickly filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse fritted glass funnel) into a clean, pre-warmed Erlenmeyer flask.

    • Tip: Pre-warming prevents premature crystallization on the filter paper.

Phase 2: Controlled Crystallization
  • Ambient Cooling: Remove the filtrate from heat. Cap the flask loosely with foil. Allow it to cool to room temperature undisturbed. Do not stir. Stirring induces rapid precipitation of small, impure crystals.

  • Nucleation: If no crystals form after 30 minutes, scratch the inner glass wall with a glass rod or add a seed crystal.

  • Cold Soak: Once room temperature is reached and crystallization has begun, place the flask in an ice-water bath (0–4°C) for 2 hours to maximize yield.

Phase 3: Collection & Washing
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with cold ethanol (-20°C, 2 x 5 mL).

    • Mechanism:[4][5][6][7] This cold wash displaces the mother liquor (containing the azo impurity) without redissolving the target azoxy crystals.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Process Workflow Diagram

RecrystallizationProtocol Start Crude Diethyl azoxybenzene-4,4'-dicarboxylate SolventCheck Solvent Selection: Absolute Ethanol Start->SolventCheck Dissolution Reflux at 80°C (Add solvent until clear) SolventCheck->Dissolution HotFilter Hot Filtration (Remove insolubles/salts) Dissolution->HotFilter Solution Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Filtrate Separation Vacuum Filtration Cooling->Separation Crystals formed Wash Wash with Cold EtOH (Removes Azo impurity) Separation->Wash Filter Cake Waste Discard or Reprocess Separation->Waste Mother Liquor (Contains Azo impurity) Validation QC: Melting Point & NMR Wash->Validation

Figure 1: Step-by-step workflow for the purification of azoxy esters via ethanol recrystallization.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out The compound separates as a liquid oil rather than crystals upon cooling.The solution is too concentrated or the solvent is too polar. Action: Reheat and add 10% more ethanol. If persistent, add a drop of Ethyl Acetate.
Color Retention Crystals are dark orange/brown instead of bright yellow.Presence of oxidized phenolic impurities or azo-polymers.[4] Action: Add activated carbon (charcoal) during the hot dissolution step, stir for 5 mins, then hot filter.
Low Yield < 50% recovery.Solubility in ethanol is too high. Action: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling, or use an Ethanol/Water (9:1) mixture.
Azo Impurity Persists NMR shows >2% Azo content.The solubilities are too similar. Action: Switch solvent system to Glacial Acetic Acid . Dissolve hot, cool slowly. Acetic acid is excellent for fractionating azoxy/azo mixtures.

References

  • Bigelow, H. E.; Palmer, A. (1931). "Azoxybenzene".[4][1][6][7][8][9] Organic Syntheses, 11, 16. Link

  • TCI Chemicals. "Azoxybenzenes [Chemical Structural Class]". Tokyo Chemical Industry Co., Ltd.Link

  • Vedantu. "Preparation and Properties of Azoxybenzene". Chemistry Education Resources. Link

  • Chen, Y. F., et al. (2017). "Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene". The Journal of Organic Chemistry, 82(20). Link

  • Google Patents. "Preparation method of azobenzene compounds (CN101851175A)". Google Patents. Link

Sources

Application Note: Precision Fabrication of Photo-Responsive Azoxybenzene Liquid Crystal Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fabrication protocol for thin films composed of azoxybenzene-based liquid crystalline polymers (LCPs).[1] Unlike their ubiquitous azobenzene counterparts, azoxybenzene mesogens (


) offer distinct dipole moments and phase stability profiles, making them critical candidates for high-stability optical storage and photo-actuated drug delivery coatings.

The protocol moves beyond standard spin-coating by integrating photo-induced anisotropy as a primary alignment mechanism. We focus on the "Command Surface" effect, where the molecular reorientation of the azoxybenzene moiety under linearly polarized light dictates the macroscopic material properties.

Scientific Foundation & Mechanism

The Azoxybenzene Advantage & Photophysics

While azobenzene is the standard-bearer for photo-isomerization, azoxybenzene introduces an oxygen atom into the azo linkage. This modification alters the electronic distribution, resulting in:

  • Enhanced Phase Stability: Often exhibiting broader nematic/smectic temperature ranges.

  • Distinct Absorption: The

    
     and 
    
    
    
    transitions are shifted, often requiring specific UV-A tuning (350–370 nm) for trans-cis isomerization.
  • Wallach Rearrangement Risk: Unlike azobenzene, azoxybenzene can undergo an irreversible rearrangement to hydroxyazobenzene under strong UV irradiation. This protocol utilizes controlled low-intensity exposure to favor reversible isomerization (actuation) over rearrangement (degradation).

Mechanism of Action: The Weigert Effect

The alignment relies on Weigert’s Effect , where polarized light induces anisotropy.

  • Selective Excitation: Azoxybenzene trans-isomers with transition dipoles parallel to the electric field vector (

    
    ) of the incident light absorb photons and isomerize to the cis state.
    
  • Thermal Relaxation: The cis isomer thermally relaxes back to trans.

  • Angular Redistribution: Molecules that relax into an orientation perpendicular to

    
     are no longer excited. Over multiple cycles, the entire population reorients perpendicular to the polarization of the light source.
    

Visualization of Workflow & Mechanism

Fabrication Logic Flow

The following diagram illustrates the critical path from solution thermodynamics to photo-aligned solid state.

FabricationProtocol cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition cluster_align Phase 3: Alignment & Curing Sol Solution Thermodynamics (THF/CHCl3 + Filtering) Spin Dynamic Spin Coating (1500-3000 RPM) Sol->Spin Sub Substrate Activation (Piranha/Silanization) Sub->Spin SoftBake Soft Bake (Removal of Solvent) Spin->SoftBake Anneal Thermal Annealing (T > Tg, T < Tni) SoftBake->Anneal Stress Release Irrad Polarized UV Exposure (Weigert Effect) Anneal->Irrad Mobile Phase Lock Quenching/Crosslinking (Freezing Order) Irrad->Lock Fixation

Figure 1: Critical path for fabricating photo-aligned azoxybenzene thin films. Note the annealing step precedes irradiation to ensure chain mobility.

Detailed Experimental Protocols

Phase 1: Substrate Pre-treatment

Objective: Create a pristine, high-energy surface to prevent dewetting of the LC film.

  • Piranha Clean (Glass/Quartz):

    • Mix

      
       (98%) and 
      
      
      
      (30%) in a 3:1 ratio. (WARNING: Exothermic, corrosive).
    • Immerse substrates for 20 minutes at 90°C.

    • Rinse with DI water (

      
      ) and dry under 
      
      
      
      stream.
  • Hydrophobic Modification (Optional but Recommended):

    • For drug delivery films requiring detachment, treat glass with HMDS (Hexamethyldisilazane) vapor at 120°C for 30 mins to induce hydrophobicity.

Phase 2: Solution Preparation

Objective: Ensure homogenous polymer chain distribution without aggregation.

  • Solvent Selection: Use Tetrahydrofuran (THF) for rapid evaporation (thicker films) or Chlorobenzene for slower evaporation (better thermodynamic ordering).

  • Concentration: Prepare a 2–5 wt% solution of the Azoxybenzene-LCP.

  • Filtration: Pass solution through a 0.2

    
    m PTFE syringe filter .
    
    • Why? Dust particles act as nucleation sites for defects (disclinations) in the liquid crystal texture.

Phase 3: Dynamic Spin Coating

Objective: Deposit a uniform film of controlled thickness (100–500 nm).

ParameterSettingRationale
Dispense Mode DynamicDispensing while spinning (500 RPM) improves wetting on hydrophobic surfaces.
Spread Cycle 500 RPM / 5 secSpreads fluid to edge without drying.
Cast Cycle 1500–3000 RPM / 30 secDefines final thickness (

).
Drying Cycle 1000 RPM / 60 secEnsures solvent removal to prevent "orange peel" defects.
Phase 4: Photo-Alignment (The "Smart" Step)

Objective: Induce macroscopic alignment via the Weigert Effect.

  • Thermal Annealing:

    • Heat the film to

      
       (Glass Transition Temp) but below 
      
      
      
      (Nematic-Isotropic Temp).
    • Causality: This mobilizes the polymer chains, allowing the mesogens to rotate freely without fighting the glassy modulus of the backbone.

  • Polarized Irradiation:

    • Source: Hg-Lamp or UV-LED (365 nm) equipped with a Glan-Taylor polarizer .

    • Intensity: 10–50 mW/cm². Note: Keep intensity low to prevent thermal degradation or Wallach rearrangement.

    • Duration: 10–30 minutes (monitor birefringence).

    • Mechanism: The azoxybenzene groups will orient perpendicular to the polarization vector.

  • Quenching:

    • While maintaining UV irradiation, rapidly cool the film to room temperature (

      
      ). This "freezes" the induced order into the glassy state.
      

Characterization & Quality Control

To validate the protocol, use the following self-validating metrics:

Order Parameter ( ) Calculation

Use UV-Vis spectroscopy with a polarized probe beam. Measure Absorbance parallel (


) and perpendicular (

) to the alignment direction.


  • Target:

    
     indicates good nematic alignment. 
    
    
    
    indicates isotropy (failure).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Cloudy/Hazy Film Phase separation or humidityUse Chlorobenzene (slower drying); spin in

RH environment.
No Birefringence Insufficient AnnealingIncrease Temp to

; Ensure UV source is polarized.
Yellowing/Degradation Wallach RearrangementReduce UV intensity; Check for irreversible chemical change via FTIR (OH peak).
Dewetting (Holes) Poor Substrate EnergyRe-do Piranha clean; ensure substrate is dry before coating.

Applications in Drug Development

For the pharmaceutical audience, these films serve as "Smart Gates" :

  • Mechanism: Upon irradiation, the trans-cis isomerization disrupts the ordered LC phase, increasing free volume and permeability.

  • Protocol Adaptation: Spin coat the Azoxy-LCP over a drug-loaded porous reservoir. Use UV light to trigger "on-demand" release kinetics.

References

  • Ikeda, T. (2003). Photomodulation of Liquid Crystal Orientations for Photonic Applications. Journal of Materials Chemistry. Link

    • Foundational text on the photophysics of azo-mesogens and command surfaces.
  • Natansohn, A., & Rochon, P. (2002). Photoinduced Motions in Azo-Containing Polymers. Chemical Reviews. Link

    • The authoritative review on the mass transport and isomerization mechanisms utilized in this protocol.
  • Burdette, S. C., et al. (2012).[2] Photoisomerization in different classes of azobenzene. Chemical Society Reviews.[2][3] Link

    • Details the specific electronic differences between Azobenzene and Azoxybenzene deriv
  • Ossila Ltd. (2024). Spin Coating: A Guide to Theory and Techniques. Ossila Application Notes. Link

    • Source for standard spin-coating physics and defect troubleshooting.
  • Yamada, M., et al. (2009). Preparation and Photoresponsive Behavior of Plastic Films Coated with Azobenzene Liquid-Crystalline Polymer Layers.[1] Molecular Crystals and Liquid Crystals. Link

    • Provides specific parameters for bilayer fabric

Sources

Application Note: Optimizing Reaction Conditions for Oxidative Coupling of Amines to Azoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidative coupling of primary amines to azoxy compounds (


) is a transformation of high value in the synthesis of liquid crystals, polymerization inhibitors, and antimicrobial agents. However, it presents a significant chemoselectivity challenge: the reaction trajectory must be tightly controlled to prevent under-oxidation (yielding azo  compounds) or over-oxidation (yielding nitro  compounds).

This Application Note provides two distinct, field-validated protocols to solve this challenge. We move beyond traditional stoichiometric heavy metals (Cr, Pb) to focus on Green Catalytic Systems and Tunable Metal-Free Systems .

Key Technical Challenges Solved
  • Selectivity Control: Arresting oxidation at the azoxy stage using specific oxidant stoichiometry and pH modulation.

  • Safety: Managing the exothermicity of hydrogen peroxide (

    
    ) reactions.
    
  • Scalability: Protocols designed for easy workup and minimal waste.

Mechanistic Insight & Reaction Pathway[1][2]

Understanding the mechanism is the prerequisite for optimization. The reaction does not proceed through a direct dimerization. Instead, it follows a stepwise oxidation cascade.

The "Condensation" Mechanism

The dominant pathway involves the initial oxidation of the amine to N-phenylhydroxylamine (


) and Nitrosobenzene  (

). The rate-determining selectivity step is the condensation of these two intermediates.
  • Critical Control Point: If the concentration of

    
     is too high or the catalyst too active, 
    
    
    
    oxidizes rapidly to
    
    
    (Nitro), bypassing the coupling.
  • Acidity Effect: Acidic conditions often favor rearrangement to aminophenols or over-oxidation. Weakly basic conditions favor the nucleophilic attack of

    
     onto 
    
    
    
    .
Pathway Visualization

ReactionPathway Amine Primary Amine (R-NH2) NHOH Hydroxylamine (R-NHOH) Amine->NHOH Oxidation (1) Nitroso Nitroso (R-NO) NHOH->Nitroso Oxidation (2) Azoxy AZOXY PRODUCT (R-N=N(O)-R) NHOH->Azoxy Condensation (Major Path) Nitroso->Azoxy + R-NHOH Nitro Nitro Impurity (R-NO2) Nitroso->Nitro Over-Oxidation (Excess Oxidant) Azo Azo Impurity (R-N=N-R) Azoxy->Azo Reduction (Deoxygenation)

Figure 1: Reaction network showing the critical condensation step required for azoxy synthesis. Red dashed lines indicate unwanted side reactions.

Protocol A: Tungsten-Catalyzed Oxidation (Scalable/Robust)

This protocol utilizes Sodium Tungstate (


), a classic, robust catalyst that acts as a phase-transfer agent and activates hydrogen peroxide. It is ideal for gram-to-kilogram scale synthesis due to the low cost of tungsten.
Reagents & Equipment[3][4]
  • Substrate: Aniline derivative (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant: 30% Aqueous

    
     (3.0 - 4.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Additive: None (or catalytic Acetic Acid if reaction is sluggish)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aniline substrate (10 mmol) in MeOH (20 mL).

  • Catalyst Addition: Add

    
     (0.5 mmol, 165 mg). Stir until partially dissolved.
    
  • Controlled Oxidation:

    • Heat the mixture to 60°C .

    • Add

      
       (30 mmol) dropwise over 30 minutes. Crucial: Do not dump the oxidant; a high instantaneous concentration favors nitrobenzene formation.
      
  • Reaction Monitoring: Maintain 60°C for 3–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).

    • Target: Disappearance of amine.

    • QC Check: Azoxy compounds are typically more polar than azo compounds but less polar than nitro compounds.

  • Workup:

    • Cool to room temperature.[1]

    • Quench excess peroxide with saturated

      
       solution (check with starch-iodide paper).
      
    • Extract with Ethyl Acetate (

      
       mL). Wash organics with brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol is often sufficient. If oil, use silica gel chromatography.

Protocol B: Base-Modulated Metal-Free Oxidation (High Selectivity)

Based on recent advances (ACS Omega, 2024), this protocol eliminates heavy metals entirely. It relies on the "Alkalinity Switch" concept: strong bases favor nitro compounds, while weak bases favor azoxy compounds by stabilizing the condensation transition state.

Reagents
  • Substrate: Aniline derivative (1.0 equiv)

  • Promoter: Sodium Fluoride (NaF) (2.0 equiv) - Acts as the weak base modulator.

  • Oxidant: 30% Aqueous

    
     (10 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Mix aniline (2.0 mmol) and NaF (4.0 mmol, 168 mg) in MeCN (4 mL).

  • Activation: Add

    
     (20 mmol, 2 mL) in one portion (unlike the tungsten method, the weak base buffers the reactivity).
    
  • Heating: Stir at 80°C for 1–2 hours.

    • Note: The reaction is faster than the tungsten method.

  • Workup:

    • Dilute with water.

    • Extract with Ethyl Acetate.[2]

    • Recycle: The aqueous phase containing NaF can often be concentrated and reused, enhancing green metrics.

Optimization & Troubleshooting Matrix

The following table summarizes how to tune reaction conditions based on observed impurities.

ObservationDiagnosisCorrective Action
High Nitro (

)
Over-oxidation1. Reduce

equivalents.2. Lower reaction temperature.3. Switch from Strong Base to Weak Base (NaF).
High Azo (

)
Deoxygenation / Reduction1. Ensure oxidative atmosphere (do not use reducing solvents).2. Increase

slightly.3. Check for presence of reducing metals.[3]
Low Conversion Catalyst Deactivation1. Increase Temp to reflux.2. For Tungsten method, add 1 mol% Acetic Acid to activate peroxide species.
Purple/Blue Color Nitroso BuildupReaction stalled at intermediate. Increase time or temperature to force condensation.
Solvent Screening Data (Typical Yields)
SolventDielectric ConstantYield (Azoxy)Selectivity
Acetonitrile 37.592-96% High
Methanol 32.785-90%Moderate
Toluene 2.38<40%Low (Slow kinetics)
Water 80.10%Phase separation issues

Quality Control: Distinguishing Azo vs. Azoxy

Visual and spectroscopic differentiation is critical as these compounds have similar Rf values.

  • UV-Vis: Azoxy compounds typically show a hypsochromic shift (blue shift) compared to their Azo counterparts due to the disruption of planarity by the oxygen atom.

  • 1H NMR: The ortho-protons relative to the

    
     group are significantly deshielded compared to the azo compound.
    
    • Azo: Symmetric aromatic signals.

    • Azoxy:[4][5][6][1][7] Asymmetric signals (unless

      
       is symmetric, but even then, the two rings are chemically non-equivalent: 
      
      
      
      ).
  • Mass Spec: Distinct M+16 peak for Azoxy.

References

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Wei, Y., et al. (2024).[6][8] ACS Omega. [Link] Context: Source for Protocol B (NaF modulated oxidation).

  • Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Han, S., et al.[4] (2020).[4][7][9] Angewandte Chemie International Edition. [Link] Context: Mechanistic insights into the radical cation vs. nitroso pathways.

  • Catalytic selective oxidation of aromatic amines to azoxy derivatives with an ultralow loading of peroxoniobate salts. Zhang, Y., et al. (2019). Catalysis Science & Technology. [Link] Context: Advanced catalytic systems for high-value substrates.

  • Sodium Tungstate Dihydrate: A Mild Oxidizing and Efficient Reagent in Organic Synthesis. ResearchGate Spotlight. [Link] Context: Baseline data for Tungsten-catalyzed protocols.

Sources

Procedures for aligning Diethyl azoxybenzene-4,4'-dicarboxylate on treated substrates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the surface alignment of Diethyl azoxybenzene-4,4'-dicarboxylate (CAS: 6421-04-1). This molecule, a classic calamitic (rod-like) liquid crystal (LC) mesogen, requires precise interfacial engineering to achieve monodomain ordering.

The following guide synthesizes standard industrial methodologies (rubbed polyimide) with advanced non-contact techniques (photo-alignment), ensuring high-contrast optical anisotropy for photonic and materials science applications.

Executive Summary & Material Physics

Diethyl azoxybenzene-4,4'-dicarboxylate consists of a rigid azoxybenzene core flanked by ethoxycarbonyl tails. The azoxy group (


) imparts a non-zero dipole moment and geometric anisotropy, driving the formation of liquid crystalline phases (typically nematic or smectic) upon cooling from the isotropic melt.

Why Alignment Matters: Without surface treatment, this LC forms a "Schlieren texture" (polydomain) with random director orientations, scattering light and nullifying macroscopic anisotropy. Functional devices (optical switches, retarders) require a monodomain alignment —either homogeneous (planar, parallel to surface) or homeotropic (perpendicular).

PropertyValue / Characteristic
Molecular Geometry Calamitic (Rod-like)
Core Moiety Azoxybenzene (Dipolar, rigid)
Target Alignment Homogeneous Planar (Uniaxial)
Key Challenge Minimizing disclination defects during the Isotropic

Nematic transition.

Phase 1: Pre-Validation (Thermal Profiling)

Scientific Integrity Check: Before attempting alignment, you must define the processing window. The alignment quality is strictly dependent on cooling the sample from its Isotropic phase into its LC phase at a controlled rate.

Protocol:

  • DSC Analysis: Load 2-5 mg of sample into an aluminum pan.

  • Cycle: Heat at 10°C/min to 150°C (ensure full melting), then cool at 5°C/min.

  • Identify

    
    :  Locate the Nematic-Isotropic transition peak.
    
    • Operational Insight: Your cell filling temperature (

      
      ) must be 
      
      
      
      . Filling below this temperature induces flow-alignment defects that are irreversible.

Phase 2: Substrate Engineering

We present two methodologies. Method A is the industrial gold standard for robustness. Method B is preferred for high-purity applications requiring no mechanical debris.

Method A: Mechanical Rubbing (Polyimide)

Mechanism: Rubbing creates micro-grooves and induces polymer chain anisotropy, forcing the LC director to align parallel to the rubbing direction via elastic anchoring energy.

Materials:

  • ITO-coated glass substrates (1 inch x 1 inch).

  • Planar Polyimide alignment agent (e.g., Nissan SE-130 or PI-2555).

  • Rayon or velvet rubbing cloth.

Step-by-Step Protocol:

  • Piranha Clean: Immerse substrates in

    
     (3:1) for 15 min. Warning: Exothermic. Rinse with DI water (
    
    
    
    ) and dry with
    
    
    .
  • Spin Coating: Dispense polyimide solution. Spin at 3000 rpm for 30s to achieve

    
    50 nm thickness.
    
  • Soft Bake: 100°C for 5 min (removes solvent).

  • Hard Bake (Imidization): 200°C for 60 min in a vacuum oven. Critical: Incomplete imidization causes LC contamination.

  • Uniaxial Rubbing: Secure substrate to a vacuum chuck. Pass the velvet roller over the surface once with a pile impression depth of 0.3 mm.

    • Metric: Rubbing Strength (

      
      ) should be controlled. 
      
      
      
      , where
      
      
      =passes,
      
      
      =contact length.
Method B: Photo-Alignment (Non-Contact)

Mechanism:[1][2] Linearly Polarized Light (LPL) induces axis-selective isomerization in an azo-dye layer (e.g., SD-1), creating an anisotropic potential well that aligns the bulk LC.

Protocol:

  • Solution Prep: Dissolve 1 wt% Photo-alignment material (e.g., SD-1) in DMF.

  • Coating: Spin coat at 3000 rpm; bake at 100°C for 10 min.

  • Exposure: Expose to Linearly Polarized UV (365 nm) at

    
    .
    
    • Result: The LC director will align perpendicular to the polarization vector of the UV light.

Phase 3: Cell Fabrication & Thermal Processing

This phase locks the alignment. The "Thermal History" is the most critical variable.

Workflow Diagram (Graphviz):

AlignmentProtocol Substrate 1. Substrate Cleaning Coat 2. Alignment Layer (Spin Coat PI/SD-1) Substrate->Coat Clean Surface Process 3. Induce Anisotropy (Rubbing or UV) Coat->Process Bake & Treat Assemble 4. Cell Assembly (Spacer Sandwich) Process->Assemble Anti-parallel Fill 5. Capillary Fill (@ T > T_NI) Assemble->Fill Isotropic Phase Anneal 6. Controlled Cooling (-0.5°C/min) Fill->Anneal Phase Transition Validation Quality Check Anneal->Validation POM Check

Figure 1: Operational workflow for fabricating a liquid crystal cell with high-fidelity alignment.

Detailed Steps:

  • Cell Assembly: Apply UV-curable glue (NOA68) mixed with silica spacers (e.g., 5

    
    m) to the edges of one substrate. Place the second substrate on top.
    
    • Orientation: Ensure rubbing directions are anti-parallel (180° opposed) to prevent pretilt domains.

  • Capillary Filling:

    • Place the empty cell and the Diethyl azoxybenzene-4,4'-dicarboxylate powder on a hot plate.

    • Heat to

      
       (Isotropic phase, clear liquid).
      
    • Touch a droplet of the melt to the cell opening. Capillary force draws the LC in.

  • Annealing (The Alignment Step):

    • Once filled, reduce temperature to

      
       (just below the transition).
      
    • Hold for 30 minutes to allow defects to annihilate.

    • Cool to room temperature at a slow rate (

      
      ). Rapid cooling freezes in defects.
      

Phase 4: Optical Validation & Troubleshooting

Instrument: Polarized Optical Microscope (POM) with crossed polarizers.

Validation Criteria:

  • Dark State: Rotate the sample so the rubbing direction aligns with the polarizer axis (0°). The field should be uniformly black (extinction).

  • Bright State: Rotate sample to 45°. The field should be uniformly bright and colored (due to birefringence).

  • Defect Check: Look for "threads" (disclinations). If present, re-anneal near

    
    .
    

Troubleshooting Table:

Defect ObservationRoot CauseCorrective Action
Patchy Brightness (0°) Inhomogeneous rubbing or dirty substrate.Re-clean substrates with Plasma; check velvet cloth for wear.
Flow Marks Filling temperature too low.Increase

to ensure fully isotropic state.
Air Bubbles Cooling too fast (void formation).Press cell gently during cooling; slow down cooling rate.
Low Contrast Poor anchoring energy.Switch from PI to high-anchoring photo-alignment material (SD-1).

References

  • Chigrinov, V. G., et al. (2008). Photoalignment of Liquid Crystalline Materials: Physics and Technologies. Wiley-SID Series in Display Technology. Link

  • Yaroshchuk, O., & Reznikov, Y. (2012). Photoalignment of liquid crystals: basics and current trends. Journal of Materials Chemistry, 22(2), 286-300. Link

  • CP Lab Safety. (n.d.). Diethyl Azoxybenzene-4, 4'-dicarboxylate Product Specifications. Retrieved from CalPacLab. Link

  • Hajibeygi, M., & Shabanian, M. (2014).[3] Synthesis for azobenzene 4,4-dicarboxylic acid (Precursor Protocols). ResearchGate.[2] Link

Sources

Application Notes & Protocols: Sol-Gel Processing Methods Incorporating Azoxybenzene Dicarboxylates for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Preamble: The Convergence of Inorganic Scaffolding and Photoresponsive Molecules

The sol-gel process offers a remarkably versatile, low-temperature method for creating amorphous inorganic networks, most commonly silica, with a high degree of compositional control and porosity.[1][2] This technique, which involves the hydrolysis and condensation of molecular precursors like tetraethoxysilane (TEOS), allows for the entrapment or covalent integration of functional organic molecules.[3][4] Azoxybenzenes, a class of aromatic compounds characterized by an –N=N(O)– linkage, are of significant interest due to their unique photoresponsive properties; they undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light.[5][6]

By incorporating azoxybenzene dicarboxylates into a stable, porous sol-gel matrix, we can design sophisticated hybrid materials. The dicarboxylate functional groups serve as crucial anchor points, enabling either physical entrapment or covalent linkage within the inorganic framework. The resulting materials hold immense potential in fields such as controlled drug delivery, where light can be used as an external trigger to modulate release kinetics, or in the development of smart coatings and sensors.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of these advanced composite materials.

Part 1: Foundational Principles

The Sol-Gel Transition: From Precursor to Network

The sol-gel process is fundamentally a two-step reaction starting from a metal alkoxide precursor, such as TEOS (Si(OC₂H₅)₄).[9]

  • Hydrolysis: The alkoxide groups (–OR) are replaced with hydroxyl groups (–OH) through the addition of water, typically catalyzed by an acid or a base. Si(OR)₄ + H₂O → HO-Si(OR)₃ + ROH

  • Condensation: The resulting silanol groups (Si–OH) react with each other or with remaining alkoxide groups to form siloxane bridges (Si–O–Si), releasing water or alcohol. (OR)₃Si–OH + HO–Si(OR)₃ → (OR)₃Si–O–Si(OR)₃ + H₂O (OR)₃Si–OR + HO–Si(OR)₃ → (OR)₃Si–O–Si(OR)₃ + ROH

This polymerization process leads to the formation of a colloidal suspension (the "sol"), which eventually interconnects to form a continuous, porous, solid network that spans the liquid phase (the "gel").[3][10] The choice of catalyst (acid vs. base) significantly influences the reaction rates and the final structure of the gel network.[11]

G cluster_0 Solution Phase cluster_1 Reaction Stages cluster_2 Post-Processing Precursors Alkoxide Precursors (e.g., TEOS) Hydrolysis Hydrolysis Si-OR + H₂O → Si-OH + R-OH Precursors->Hydrolysis Solvent Solvent (e.g., Ethanol) Solvent->Hydrolysis Water Water (H₂O) Water->Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Condensation Condensation Si-OH + HO-Si → Si-O-Si + H₂O Hydrolysis->Condensation Sol Formation of Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation (3D Network Formation) Sol->Gelation Aging Aging (Syneresis) Gelation->Aging Drying Drying Aging->Drying Xerogel Xerogel (Evaporative Drying) Drying->Xerogel Aerogel Aerogel (Supercritical Drying) Drying->Aerogel caption Fig 1: General workflow of the sol-gel process.

Fig 1: General workflow of the sol-gel process.
The Functional Moiety: Azoxybenzene Dicarboxylate

Azoxybenzenes are valuable building blocks for functional materials.[12] Their defining feature is the ability to isomerize from a stable trans state to a metastable cis state upon UV irradiation (~320-380 nm), and revert to the trans state via visible light or thermal relaxation.[6] This reversible structural change can alter the material's bulk properties, such as polarity, shape, and molecular packing.

The dicarboxylate groups (–COOH) on the azoxybenzene core are critical for integration into the sol-gel matrix. They provide reactive handles that can be functionalized to form covalent bonds with the silica network, ensuring the photoresponsive unit is permanently anchored and does not leach out.

Part 2: Synthesis and Incorporation Strategies

There are two primary methods for incorporating azoxybenzene dicarboxylates into a sol-gel matrix: physical doping (encapsulation) and covalent grafting (co-condensation).

G cluster_0 Strategy 1: Physical Doping cluster_1 Strategy 2: Covalent Grafting Sol_Dope Prepare Sol (TEOS + Solvent + H₂O + Catalyst) Mix_Dope Dissolve Azo in Sol Sol_Dope->Mix_Dope Azo_Dope Azoxybenzene Dicarboxylate Azo_Dope->Mix_Dope Gel_Dope Gelation (Azo is physically trapped) Mix_Dope->Gel_Dope Azo_Graft Azoxybenzene Dicarboxylate Silane Silane Coupling Agent (e.g., APTES) Functionalize Functionalize Azo (e.g., Amide bond formation) Azo_Silane Azo-Silane Precursor Sol_Graft Prepare Sol (TEOS + Solvent + H₂O + Catalyst) Mix_Graft Co-condensation Gel_Graft Gelation (Azo is covalently bonded) caption Fig 2: Comparison of doping vs. grafting methods.

Fig 2: Comparison of doping vs. grafting methods.
Protocol 1: Physical Doping via Encapsulation

This method is simpler and relies on physically trapping the azoxybenzene dicarboxylate molecules within the pores of the growing silica network.

Rationale: The low-temperature nature of the sol-gel process is ideal for incorporating organic molecules without causing their decomposition.[13] This approach is suitable for applications where slow, diffusion-based release is desired or for proof-of-concept studies.

Step-by-Step Protocol:

  • Prepare the Sol: In a clean beaker, mix tetraethoxysilane (TEOS), ethanol, and deionized water in a molar ratio of 1:4:4. Stir vigorously for 10 minutes.

  • Catalysis: Add 0.1 M HCl to the solution (e.g., 50 µL per 10 mL of sol) to catalyze the hydrolysis reaction. Stir for 1 hour at room temperature to ensure sufficient hydrolysis of TEOS.[9]

  • Dissolve the Dopant: Prepare a stock solution of the desired azoxybenzene dicarboxylate in a suitable solvent (e.g., ethanol or DMSO). Add the dopant solution to the hydrolyzed sol to achieve the target concentration (e.g., 0.1-1.0 mol% relative to Si). Stir until fully dissolved.

  • Gelation: Transfer the final solution to a sealed mold (e.g., a polystyrene cuvette or petri dish) and leave it undisturbed at room temperature or in a controlled temperature oven (e.g., 40-60°C) for gelation to occur. Gelation time can range from hours to days depending on conditions.

  • Aging and Drying: Once gelled, the monolith should be aged in its mother liquor for 24-48 hours to strengthen the silica network. Subsequently, uncap the mold slightly to allow for slow solvent evaporation over several days to produce a xerogel.[14]

Protocol 2: Covalent Grafting via Co-Condensation

This advanced method creates a robust material by forming covalent bonds between the azoxybenzene dicarboxylate and the silica matrix. This requires pre-functionalization of the organic molecule with a silane coupling agent.

Rationale: Covalent attachment prevents leaching of the functional moiety, leading to more stable and reusable materials. The dicarboxylate groups are ideal for forming amide bonds with an aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES).

Step-by-Step Protocol:

  • Functionalize Azoxybenzene Dicarboxylate: a. Dissolve the azoxybenzene dicarboxylate in an anhydrous solvent like DMF. b. Add a peptide coupling agent (e.g., EDC/NHS) to activate the carboxylic acid groups. c. Add (3-Aminopropyl)triethoxysilane (APTES) in a stoichiometric ratio (e.g., 2 moles of APTES per mole of dicarboxylate) and stir the reaction at room temperature for 12-24 hours under an inert atmosphere (N₂). d. Purify the resulting Azo-APTES precursor via column chromatography.

  • Prepare the Sol: In a separate beaker, mix TEOS, ethanol, and deionized water (molar ratio 1:4:4).

  • Co-Condensation: a. Add the purified Azo-APTES precursor to the TEOS/ethanol/water mixture. The amount should correspond to the desired functionalization level (e.g., 1-10 mol% of total silicon precursors). b. Add the catalyst (e.g., 0.1 M HCl or an ammonia solution for base catalysis) and stir for 1-2 hours. The Azo-APTES will co-hydrolyze and co-condense with the TEOS molecules.[4]

  • Gelation, Aging, and Drying: Follow steps 4 and 5 from Protocol 1. The resulting gel will have the azoxybenzene units integrated directly into its backbone.

// Connections Si1 -- O1 -- Si2 -- O2 -- Si3 -- O3 -- Si4; Propyl1 -- Amide1 -- Azo -- Amide2 -- Propyl2; Si2 -- Propyl1 [label="Covalent Bond"];

caption [label="Fig 3: Covalent linkage of Azo-Silane in a network.", shape=plaintext, fontcolor="#5F6368"]; } enddot

Fig 3: Covalent linkage of Azo-Silane in a network.

Part 3: Material Characterization

Verifying the successful incorporation and assessing the properties of the final hybrid material is a critical step.

Table 1: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Results for Azo-Silica Hybrid
FTIR Spectroscopy To confirm the presence of functional groups and the silica network.- Broad peak at ~3400 cm⁻¹ (–OH groups). - Strong peak at ~1080 cm⁻¹ (Si–O–Si). - Peaks corresponding to azoxybenzene (~1600 cm⁻¹, C=C stretch). - For grafted samples, amide peaks (~1650 cm⁻¹).[15]
UV-Vis Spectroscopy To confirm the presence of the azoxybenzene chromophore and study its photo-isomerization.- Strong π-π* transition peak for trans-azoxybenzene (~350 nm). - Decrease of the trans peak and appearance of a new n-π* peak for the cis-isomer (~440 nm) upon UV irradiation.[12]
Thermogravimetric Analysis (TGA) To assess thermal stability and quantify the amount of organic material incorporated.- Initial weight loss below 150°C (water/solvent). - Second weight loss event at higher temperatures (>200°C) corresponding to the decomposition of the organic moiety.[16]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and macro-porosity of the dried gel.Provides images of the material's surface texture. Can show cracks or a monolithic structure.
Nitrogen Adsorption-Desorption (BET) To determine surface area, pore volume, and pore size distribution.Provides quantitative data on the material's porosity, which is crucial for applications like drug delivery and catalysis.[15]

Part 4: Applications in Drug Development

The unique properties of azoxybenzene-functionalized silica gels make them highly promising as "smart" drug delivery systems.[17][18]

Photo-triggered Drug Release

The primary application is in creating drug carriers that can release a therapeutic agent on demand using an external light stimulus.[8]

  • Mechanism: A drug can be loaded into the pores of the Azo-silica xerogel. The trans-cis isomerization of the azoxybenzene units, induced by UV light, causes a change in the polarity and steric hindrance within the pores. This molecular motion can effectively "push" the drug molecules out of the matrix or open/close pore gates, leading to a controlled release. Reverting to the trans state with visible light can halt or slow the release.

  • Advantages for Drug Development:

    • Spatio-temporal Control: Light can be precisely targeted to a specific tissue or area, ensuring the drug is released only where and when it is needed, minimizing systemic side effects.[5]

    • On-Demand Dosing: The release can be pulsed by turning the light source on and off, allowing for tailored dosing regimens.

    • Versatility: The sol-gel process is highly adaptable, allowing for the creation of particles, thin films, or monoliths suited for various delivery routes.[7]

Table 2: Representative Sol-Gel Formulation Parameters

ParameterTypical RangeRationale
TEOS:Ethanol Molar Ratio 1:2 to 1:10Ethanol acts as a co-solvent to homogenize the aqueous and alkoxide phases.[19]
H₂O:TEOS Molar Ratio (r) 2 to 20A low 'r' value leads to incomplete hydrolysis and a more polymeric gel. A high 'r' value accelerates hydrolysis and favors particulate gels.[3]
Catalyst pH < 4 (Acid) or > 10 (Base)Acid catalysis promotes linear polymer chains, leading to finer pores. Base catalysis promotes highly branched clusters, leading to larger pores.[20]
Azo-Precursor Loading 0.1 - 10 mol%The loading level affects the degree of photo-response and can influence the mechanical properties of the gel.
Drying Method Evaporative (Xerogel) vs. Supercritical (Aerogel)Evaporative drying causes pore collapse, resulting in a dense matrix. Supercritical drying preserves the porous structure, yielding low-density, high-surface-area materials.[21]

References

  • Hydrolysis and condensation reactions in sol-gel processes (acidic conditions). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hydrolysis and condensation reactions in sol–gel processes employing citric acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The evolution of 'sol–gel' chemistry as a technique for materials synthesis. (2015). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Overview of Sol-Gel Science and Technology. (2001). Defense Technical Information Center. Retrieved February 14, 2026, from [Link]

  • Sol Gel Process - Final Project in Materials Processing for Micro- and Nano-Systems. (2022). YouTube. Retrieved February 14, 2026, from [Link]

  • Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. (2017). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. (2017). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Photoresponsive Materials. (n.d.). Max Planck Institute for Polymer Research. Retrieved February 14, 2026, from [Link]

  • Synthesis of Silica-Based Materials Using Bio-Residues through the Sol-Gel Technique. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Highly selective synthesis of azoxybenzene via oxidation of aniline... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • General synthetic pathway for the formation of azoxybenzene/azobenzene from nitrobenzene. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A Method for the Preparation of Transparent Mesoporous Silica Sol-Gel Monoliths Containing Grafted Organic Functional Groups. (2005). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sol-Gel Carrier Systems for Controlled Drug Delivery. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Azobenzene-Containing Polymers and Liquid Crystals. (2009). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Sol-gel: Uncomplicated, routine and affordable synthesis procedure for utilization of composites in drug delivery: Review. (2021). Journal of Composites and Compounds. Retrieved February 14, 2026, from [Link]

  • Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessib. (2022). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. (2022). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Sol-Gel Technologies for Drug Delivery in Potential Cancer Treatments. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thermodynamics of Azo Dye Adsorption on a Newly Synthesized Titania-Doped Silica Aerogel by Cogelation. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Direct photochemical route to azoxybenzenes via nitroarene homocoupling. (2022). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Sulfadiazine-based drug delivery systems prepared by an effective sol-gel process. (2017). IRIS Institutional Research Information System. Retrieved February 14, 2026, from [Link]

  • Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Silica Gel in Organic Synthesis. (2002). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The evolution of 'sol-gel' chemistry as a technique for materials synthesis. (2015). University of Bristol Research Portal. Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of Organic Dye Doped Silica Glasses. (2011). Cambridge Core. Retrieved February 14, 2026, from [Link]

  • The Preparation of Porous Sol-Gel Silica with Metal Organic Framework MIL-101(Cr) by Microwave-Assisted Hydrothermal Method for Adsorption Chillers. (2018). MDPI. Retrieved February 14, 2026, from [Link]

  • A Pipeline of Advanced Dermatological Drugs. (n.d.). Sol-Gel Technologies. Retrieved February 14, 2026, from [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • The evolution of 'sol-gel' chemistry as a technique for materials synthesis. (2015). SciSpace. Retrieved February 14, 2026, from [Link]

  • Preparation and characterization of silica xerogels as carriers for drugs. (2007). PubMed. Retrieved February 14, 2026, from [Link]

  • Eco-Friendly Sol–Gel Coatings with Organic Corrosion Inhibitors for Lightweight AZ61 Alloy. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Precursors of the Sol-Gel Process. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Exploring the Applications of Dicarboxylic Acid Derivatives in Material Science. (n.d.). Retrieved February 14, 2026, from [Link]

  • The evolution of 'sol-gel' chemistry as a technique for materials synthesis. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sol Gel Synthesis Routes. Processes are defined as sol-gel by the... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Preparation and characterization of a novel silica aerogel as adsorbent for toxic organic compounds. (2013). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. (2022). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of Diethyl azoxybenzene-4,4'-dicarboxylate in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Formulation Guide[1]

Technical Overview: The Solubility Paradox

Diethyl azoxybenzene-4,4'-dicarboxylate (DAD) presents a classic solubility challenge in polar media.[1] While the azoxy group (


) introduces a dipole moment, the molecule's overall behavior is dominated by its rigid, planar architecture.[1]

The Root Cause of Insolubility: The primary barrier to solubility in polar protic solvents (like water or cold methanol) is not just hydrophobicity, but


-

stacking aggregation
.[1] The planar benzene rings, reinforced by the conjugated azoxy linker, allow the molecules to stack tightly like plates.[2] To dissolve this compound, the solvent must overcome both the crystal lattice energy and the strong intermolecular Van der Waals forces.[2]
Solubility Profile & Solvent Compatibility

Data based on standard laboratory conditions (


) unless otherwise noted.
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (

)
Recommended stock solvent. Excellent for biological assays.[1]
Polar Aprotic DMF High (

)
Good alternative to DMSO; easier to remove (lower b.p.).[2]
Polar Aprotic THF High Ideal for synthesis and intermediate reactions.[2]
Polar Protic Ethanol Low (Cold) / High (Hot) Standard recrystallization solvent. Soluble at

, crystallizes upon cooling.[2]
Polar Protic Methanol Very Low Poor solvent for stock solutions; causes immediate precipitation.[2]
Aqueous Water/PBS Insoluble Requires cosolvents, surfactants, or encapsulation.[2]
Troubleshooting Matrix: Symptom-Based Solutions

Identify your observation below to find the immediate corrective action.

Q1: My solution turns cloudy immediately upon adding the DMSO stock to my aqueous buffer.

  • Diagnosis: "Rapid Solvent Shock."[2] You triggered a sudden polarity shift, causing the hydrophobic DAD molecules to aggregate and crash out before they could disperse.

  • Corrective Action:

    • Vortex the aqueous buffer during addition.[2]

    • Do not exceed 0.5% v/v DMSO final concentration without a surfactant.[2]

    • Protocol Fix: See Protocol A (Stepwise Dilution) below.

Q2: I see fine needle-like crystals forming in my ethanol solution after 24 hours at


. 
  • Diagnosis: Thermodynamic Solubility Limit. This is the expected behavior; ethanol is the recrystallization solvent for DAD.[2]

  • Corrective Action:

    • Gently warm the solution to

      
       and sonicate for 5 minutes to redissolve.
      
    • Store future ethanol solutions at room temperature (

      
      ), not refrigerated.
      

Q3: The UV-Vis absorbance at 330 nm is non-linear/lower than expected in methanol.

  • Diagnosis: H-Aggregate Formation.[1][2] Even if no visible precipitate is present, DAD molecules are forming "face-to-face" stacks (H-aggregates) which shift the absorption spectrum (hypsochromic shift).[1]

  • Corrective Action:

    • Switch solvent to THF or DMSO for accurate quantification.[2]

    • If methanol is required, add 10% DCM or THF to disrupt the stacks.[2]

Advanced Solubilization Protocols
Protocol A: Preparation of Stable Aqueous Dispersions (Solvent Exchange)

Use this when introducing DAD into cell culture media or enzymatic assays.

The Logic: Prevent high local concentrations of DAD during the mixing phase to stop critical nuclei formation.[2]

  • Prepare Stock: Dissolve DAD in anhydrous DMSO to a concentration of 10 mM .

  • Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol or PEG-400 . (Final: 1 mM).[2]

    • Why? This creates a "bridge" polarity, reducing the shock when hitting water.[2]

  • Final Injection:

    • Place your aqueous buffer on a magnetic stirrer (rapid stir).[2]

    • Inject the Intermediate Solution slowly (dropwise) into the vortex.

    • Max Final Concentration:

      
       (without surfactants).[2]
      
Protocol B: Cyclodextrin Encapsulation (Supramolecular Solubilization)

Use this for high-concentration aqueous applications (


).[1]

The Logic: The hydrophobic azoxybenzene core fits snugly into the cavity of


-Cyclodextrin (

-CD), shielding it from water while the CD's outer hydroxyls maintain solubility.[1]
  • Host Preparation: Prepare a 20 mM solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in water or PBS.[1]
  • Guest Addition: Add solid DAD in excess (approx. 5 mM equivalent) to the CD solution.

  • Equilibration:

    • Sonicate for 30 minutes at

      
      .
      
    • Stir at room temperature for 24 hours (shielded from light to prevent photo-isomerization).

  • Filtration: Filter through a

    
     PVDF filter to remove undissolved solid.[2]
    
  • Validation: Check UV-Vis. A clear solution with absorbance at

    
     indicates successful inclusion.[2]
    
Visualizing the Solubility Decision Tree

SolubilityLogic Start Start: Dissolve DAD Target Target Solvent? Start->Target Aprotic Polar Aprotic (DMSO, DMF, THF) Target->Aprotic Non-H-bonding Protic Polar Protic (MeOH, EtOH, Water) Target->Protic H-bonding Direct Direct Dissolution (Vortex/Sonicate) Aprotic->Direct WaterCheck Is it Water/Buffer? Protic->WaterCheck Alcohol Alcohol (EtOH/MeOH) WaterCheck->Alcohol No AqueousStrategy Aqueous Strategy WaterCheck->AqueousStrategy Yes Heat Requires Heat (50°C) & Sonication Alcohol->Heat To overcome lattice energy Cosolvent Low Conc (<10µM): Use DMSO Cosolvent AqueousStrategy->Cosolvent Simple Assay Encapsulation High Conc (>100µM): Use Cyclodextrin (HP-β-CD) AqueousStrategy->Encapsulation Formulation

Figure 1: Decision matrix for selecting the correct solubilization method based on solvent polarity and concentration requirements.

Frequently Asked Questions (FAQ)

Q: Can I use DAD for photo-switching experiments in water? A: Yes, but only if encapsulated.[1][2] In pure water, DAD aggregates, which quenches the photo-isomerization (trans-to-cis) capability.[1] Using Protocol B (Cyclodextrin) maintains the molecule in a monomeric state, allowing efficient photo-switching [1].[1][2]

Q: Is the compound light-sensitive in solution? A: Yes. Azoxy compounds can undergo Wallach rearrangement or cis-trans isomerization under UV light.[1][2] Always wrap vials in aluminum foil or use amber glassware during the solubilization process [2].[2]

Q: Why does my DMSO stock freeze in the fridge? A: DMSO has a freezing point of


.[2] This is normal. Thaw it completely at room temperature and vortex before use to ensure no micro-gradients of concentration exist.
References
  • Wang, Y., et al. (2005).[2] "Supramolecular assembly of azobenzene/cyclodextrin complexes." Organic & Biomolecular Chemistry.

  • El-Awa, A. (2016).[1][2][3][4] "Azoxybenzene."[2][5][6][7] e-EROS Encyclopedia of Reagents for Organic Synthesis. [1]

  • NIST Chemistry WebBook. "Diethyl 4,4'-azoxydibenzoate."[1][2] National Institute of Standards and Technology.[2][7]

Sources

Technical Support Center: Optimizing Cooling Rates for Stable Smectic Phase Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with liquid crystals, specifically focusing on the challenges of achieving stable smectic phases. By understanding the underlying principles and employing systematic troubleshooting, you can significantly improve the quality and reproducibility of your experimental results.

Introduction: The Critical Role of Cooling in Smectic Phase Self-Assembly

Smectic liquid crystals, characterized by their layered molecular arrangement, are foundational to numerous advanced materials and technologies.[1][2] The formation of a well-ordered, stable smectic phase is a delicate process, profoundly influenced by the thermal history of the material. The cooling rate, in particular, acts as a kinetic switch that dictates the self-assembly pathway of the molecules. Rapid cooling can trap the system in a disordered, kinetically arrested state, while excessively slow cooling can lead to the formation of undesirable crystalline phases.[3] This guide is designed to equip you with the knowledge and practical strategies to navigate these complexities and consistently achieve stable, well-defined smectic phases.

Frequently Asked Questions (FAQs)

Q1: What is a smectic phase and how does it differ from a nematic phase?

A smectic phase is a state of matter intermediate between a liquid and a solid, characterized by a one-dimensional positional order, meaning the molecules are organized into layers.[1][2] Within these layers, the molecules can have orientational order, similar to a nematic phase where the molecules align along a common direction (the director), but lack positional order.[2][4] Smectic phases are further classified based on the orientation of the director relative to the layer normal. In the Smectic A (SmA) phase, the director is parallel to the layer normal, while in the Smectic C (SmC) phase, it is tilted.[2][4]

Q2: Why is the cooling rate so critical for obtaining a stable smectic phase?

The cooling rate directly influences the time available for molecular self-assembly. A controlled cooling rate allows molecules sufficient time to organize into the thermodynamically favored layered structure of the smectic phase.[3] Very rapid cooling can "freeze" the molecules in a disordered state, preventing the formation of well-defined layers and leading to a high density of defects.[3] Conversely, extremely slow cooling might provide enough time for the system to bypass the smectic phase and directly crystallize, especially in materials with a narrow smectic temperature range.

Q3: What are the primary experimental techniques for identifying and characterizing smectic phases?

The three primary techniques for identifying and characterizing smectic phases are:

  • Polarized Optical Microscopy (POM): This is often the first and most accessible method.[5][6] Smectic phases exhibit characteristic optical textures that arise from the way the layered structure interacts with polarized light.[3][4] For example, the SmA phase often shows focal-conic fan or homeotropic textures, while the SmC phase can display schlieren textures.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful tool for determining the transition temperatures and enthalpies of phase transitions.[5][9][10] The transition from an isotropic or nematic phase to a smectic phase will appear as an exothermic peak on the cooling curve of a DSC thermogram. The enthalpy of this transition can provide information about the degree of ordering.[10][11]

  • X-ray Diffraction (XRD): XRD provides definitive structural information about the smectic phase.[1][5] A sharp, low-angle diffraction peak confirms the presence of a layered structure and allows for the calculation of the layer spacing.[8][12] Wide-angle X-ray scattering gives information about the molecular arrangement within the layers.[7]

Q4: Can external factors other than temperature influence smectic phase formation?

Yes, besides temperature, other factors can influence smectic phase formation, including:

  • Shear forces: Applying shear can induce transitions between smectic phases, for example, from Smectic C to Smectic A.[13]

  • Surface interactions: The nature of the substrate on which the liquid crystal is placed can affect the alignment and ordering of the smectic layers.[14]

  • Electric or magnetic fields: These fields can be used to align the director of the liquid crystal molecules and influence the overall structure of the smectic phase.

  • Molecular structure: The chemical structure of the molecules, including the length of alkyl chains and the presence of polar groups, plays a crucial role in the stability and type of smectic phase formed.[15]

Troubleshooting Guide

Problem 1: Unstable or Poorly Formed Smectic Phase

Symptoms:

  • Under POM, the observed texture is ill-defined, grainy, or shows a high density of defects.[3]

  • The DSC transition peak corresponding to the smectic phase is broad or has a low enthalpy.

  • XRD patterns show a weak or broad low-angle peak, indicating poor layer ordering.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Cooling Rate is Too High Insufficient time for molecules to self-assemble into well-defined layers, leading to a kinetically trapped, disordered state.[3]1. Decrease the cooling rate in increments (e.g., from 10°C/min to 5°C/min, then 2°C/min, and 1°C/min). 2. Monitor the texture evolution under POM during cooling to identify the optimal rate for domain growth.[3] 3. Perform DSC scans at various cooling rates to observe the effect on the transition peak sharpness and enthalpy.
Thermal Gradients Across the Sample Non-uniform cooling leads to different parts of the sample transitioning at different times, resulting in a heterogeneous structure.1. Ensure good thermal contact between the sample and the heating/cooling stage. 2. Use a smaller sample size to minimize thermal gradients. 3. For POM, use a high-quality, calibrated hot stage.[3]
Impurities in the Sample Impurities can disrupt the molecular packing and hinder the formation of a stable, long-range ordered smectic phase.1. Purify the liquid crystal material using appropriate techniques (e.g., recrystallization, chromatography). 2. Use high-purity solvents and handle the sample in a clean environment to prevent contamination.
Problem 2: Difficulty in Distinguishing Between Smectic Phases (e.g., SmA vs. SmC)

Symptoms:

  • POM textures are ambiguous and do not clearly correspond to a known smectic phase.

  • DSC shows a single, broad transition where multiple smectic phases are expected.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Subtle Phase Transition The transition between some smectic phases (e.g., SmA to SmC) can be a second-order or weakly first-order transition, making it difficult to detect.[16][17]1. POM with Temperature Control: Carefully observe the texture while slowly cooling through the suspected transition temperature. The appearance of schlieren textures or a change in the fan-shaped domains can indicate a SmA to SmC transition.[7] 2. High-Resolution DSC: Use a lower cooling rate (e.g., 0.5-1°C/min) in your DSC measurement to better resolve closely spaced or weak transitions.[9] 3. Electro-optic measurements: For chiral systems, the transition to a tilted smectic phase (SmC) can be detected by observing the electroclinic effect near the SmA-SmC transition.
Sample Alignment The observed texture is highly dependent on the alignment of the liquid crystal molecules. A homeotropic alignment can make it difficult to distinguish between SmA and SmC phases.1. Prepare a sample with planar alignment by using a rubbed polyimide layer on the glass substrates. This will force the molecules to lie in the plane of the substrate, making it easier to observe the characteristic textures of tilted smectic phases. 2. Apply a gentle shear to the sample while observing under POM to induce alignment and reveal the underlying texture.
Need for Definitive Structural Analysis POM and DSC alone may not be sufficient to unambiguously identify all smectic phases, especially for novel materials.1. X-ray Diffraction (XRD): Perform temperature-dependent XRD measurements. The position of the low-angle peak gives the layer spacing. A decrease in layer spacing upon cooling from a SmA phase is a strong indication of a transition to a tilted smectic phase like SmC.[8]

Experimental Protocols

Protocol 1: Optimizing Cooling Rate using Polarized Optical Microscopy (POM)
  • Place a small amount of the liquid crystal sample between a clean glass slide and a coverslip.

  • Heat the sample on a calibrated hot stage to its isotropic phase.

  • Cool the sample at a controlled rate (e.g., 10°C/min) while observing through a polarized optical microscope.

  • Record the temperatures at which phase transitions occur and note the characteristic textures.

  • Repeat the process with progressively slower cooling rates (e.g., 5°C/min, 2°C/min, 1°C/min, and even 0.5°C/min).

  • Compare the resulting textures to identify the cooling rate that produces the largest, most well-defined domains of the desired smectic phase.[3]

Protocol 2: Characterization of Smectic Phases using Differential Scanning Calorimetry (DSC)
  • Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to its isotropic phase at a standard rate (e.g., 10°C/min).

  • Cool the sample at a controlled rate (e.g., 10°C/min) to below the expected crystallization temperature.

  • Record the thermogram and identify the exothermic peaks corresponding to phase transitions.

  • Repeat the cooling scan at different rates (e.g., 20°C/min, 5°C/min, 2°C/min) to assess the impact of cooling rate on the transition temperatures and enthalpies.[18]

  • Analyze the peak shape and enthalpy to gain insights into the nature of the phase transitions.[10][19]

Visualizing the Workflow

Workflow for Optimizing Smectic Phase Formation

Workflow cluster_prep Sample Preparation cluster_analysis Initial Analysis cluster_optimization Cooling Rate Optimization cluster_characterization Definitive Characterization cluster_result Outcome Prep Prepare Liquid Crystal Sample POM_Initial POM at Standard Cooling Rate (10°C/min) Prep->POM_Initial DSC_Initial DSC at Standard Cooling Rate (10°C/min) Prep->DSC_Initial POM_Slow POM at Slower Cooling Rates (5, 2, 1°C/min) POM_Initial->POM_Slow Observe Texture Quality DSC_Slow DSC at Slower Cooling Rates (5, 2, 1°C/min) DSC_Initial->DSC_Slow Analyze Peak Sharpness XRD_Analysis Temperature-Dependent XRD POM_Slow->XRD_Analysis Ambiguous Texture? Stable_Phase Stable Smectic Phase Achieved POM_Slow->Stable_Phase Well-defined Texture DSC_Slow->XRD_Analysis Unclear Transitions? DSC_Slow->Stable_Phase Sharp Transition XRD_Analysis->Stable_Phase Confirm Structure

Caption: A flowchart illustrating the systematic workflow for optimizing cooling rates to achieve a stable smectic phase, integrating POM, DSC, and XRD techniques.

Summary of Key Parameters

ParameterImportance in Smectic Phase FormationRecommended Range/ValueCharacterization Technique
Cooling Rate Controls the kinetics of molecular self-assembly and defect formation.0.5 - 10 °C/minDSC, POM
Temperature Range Defines the thermodynamic stability window of the smectic phase.Material DependentDSC, POM
Sample Purity Impurities can disrupt the layered structure and inhibit phase formation.> 99.5%HPLC, NMR
Substrate Surface Influences the alignment of the liquid crystal molecules.Planar or HomeotropicPOM

References

  • Clegg, P. S. (2005). X-ray studies of the phases and phase transitions of liquid crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(2), 112-121. [Link]

  • Li, et al. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Journal of Visualized Experiments. [Link]

  • X-ray diffraction from smectic multilayers: crossover from kinematical to dynamical regime. (2025). arXiv. [Link]

  • Low-Temperature Structural Study of Smectic CA* Glass by X‑ray Diffraction. (2015). The Journal of Physical Chemistry B, 119(25), 8133–8140. [Link]

  • Effects of surface and shear forces on nano-confined smectic-A liquid crystals studied by X-ray diffraction. (2020). RSC Publishing. [Link]

  • Characterization of Liquid Crystals. (2016). Reviews on Advanced Materials Science, 44, 398-406. [Link]

  • A Phase Diagram of the Nematic, Smectic A and Smectic C phases in Liquid Crystals. (n.d.). Semantic Scholar. [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

  • Tricritical behavior of the smectic-A to smectic-C phase transition in a liquid crystal mixture. (2008). The Journal of Chemical Physics, 128(23), 234902. [Link]

  • DSC CHARACTERIZATION OF NEMATIC-SMECTIC AND SMECTIC-SMECTIC PHASE TRANSITIONS IN N(pn - (ACERT). (n.d.). Cornell University. [Link]

  • Smectic-A and Smectic-C Phases and Phase Transitions in Liquid Crystal-Aerosil Gels. (2025). ResearchGate. [Link]

  • Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012). HAL Open Science. [Link]

  • Optical Microscopy of Soft Matter Systems. (n.d.). University of Colorado Boulder. [Link]

  • Study of the Smectic a Nematic Transition in Octyl and Nonyl Cyanobiphenyl. (2011). Taylor & Francis Online. [Link]

  • Shear Induced Smectic C to Smectic A Transition. (2010). J-Stage. [Link]

  • Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. (2023). MDPI. [Link]

  • Smectic C to smectic A transition induced mechanically by the rupture of freely suspended liquid crystal films. (n.d.). Soft Matter, 6(18), 4389-4393. [Link]

  • Liquid Crystal Testing. (2025). TCA Lab / Alfa Chemistry. [Link]

  • Determination of liquid crystal phase experimentally. (2017). ResearchGate. [Link]

  • DSC Analysis for Chemists. (n.d.). Scribd. [Link]

  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI. [Link]

  • Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. (2001). MDPI. [Link]

  • The textures obtained using the polarised optical... (n.d.). ResearchGate. [Link]

  • LIQUID CRYSTAL PHASES. (n.d.). University of HAMBURG. [Link]

  • Stability of smectic phases in hard-rod mixtures. (2005). The Journal of Chemical Physics, 123(10), 104902. [Link]

  • Insight into phase situation and kinetics of cold- and melt crystallization processes of chiral smectogenic liquid crystals. (n.d.). IFJ PAN Repository. [Link]

  • Thermodynamic stability of a smectic phase in a system of hard rods. (n.d.). SciSpace. [Link]

  • Curvatures of smectic liquid crystals and their applications. (2017). Taylor & Francis Online. [Link]

  • Formation of smectic phases in binary liquid crystal mixtures with a huge length ratio. (2012). Beilstein Journal of Organic Chemistry, 8, 1089–1098. [Link]

  • Effect of Cooling Rate on the Phase Formation of AlCoCrFeNi High-Entropy Alloy. (2021). arXiv. [Link]

  • Structural complexity driven by liquid-liquid crystal phase separation of smectics. (n.d.). ChemRxiv. [Link]

  • Structural complexity driven by liquid–liquid crystal phase separation of smectics. (n.d.). Soft Matter, 19(19), 3538-3546. [Link]

Sources

Addressing photo-bleaching issues in azoxybenzene spectroscopic analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spectroscopic Analysis of Azoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with photobleaching during their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate photodegradation and ensure the integrity of your spectroscopic data.

Understanding the Challenge: The Photochemistry of Azoxybenzene

Azoxybenzene is a photosensitive molecule susceptible to irreversible photochemical reactions upon exposure to UV-Vis light. This "photobleaching" is not simply a loss of signal but a chemical transformation of the analyte, leading to inaccurate quantitative analysis and misinterpretation of spectroscopic data. The two primary photodegradation pathways are:

  • Photoreduction to Azobenzene: In the presence of a hydrogen-donating solvent, the excited state of azoxybenzene can be reduced to azobenzene.[1][2] This process is particularly efficient in protic solvents like alcohols.

  • Photo-Wallach Rearrangement: Azoxybenzene can rearrange to form ortho-hydroxyazobenzene, a reaction that can be influenced by the solvent and pH.[3]

The extent of these reactions is dependent on several factors, including the wavelength and intensity of the excitation light, the duration of exposure, the choice of solvent, and the presence of dissolved oxygen.

Troubleshooting Guide: Addressing Common Photobleaching Issues

This section is structured in a question-and-answer format to directly address the problems you may be encountering in the lab.

Q1: My azoxybenzene absorbance signal is decreasing with repeated measurements. How can I confirm this is photobleaching?

A1: This is a classic sign of photobleaching. To confirm, you can perform a simple time-course experiment. Prepare a single sample of azoxybenzene in your chosen solvent and measure its absorbance spectrum at regular intervals while keeping it in the spectrophotometer's sample holder with the light source on. A progressive decrease in the characteristic absorbance peak of azoxybenzene (around 320 nm) and the potential appearance of new peaks corresponding to photoproducts (e.g., azobenzene or hydroxyazobenzene) would confirm photobleaching.

Q2: I am observing a new peak in my spectrum after illuminating my azoxybenzene sample. What is it?

A2: The appearance of a new peak is indicative of a photochemical reaction. Depending on your experimental conditions, this new peak could correspond to:

  • Azobenzene: This is a likely product if you are using a protic (hydrogen-donating) solvent such as isopropanol or ethanol.[1][2]

  • ortho-Hydroxyazobenzene: This is the product of the photo-Wallach rearrangement.[3]

To identify the photoproduct, you can compare the spectrum of your sample to reference spectra of these compounds.

Q3: My results are not reproducible. Could photobleaching be the cause?

A3: Absolutely. If the extent of photobleaching varies between your measurements, it will lead to poor reproducibility. This can happen if the exposure time to the light source is not consistent for each sample or if there are slight variations in sample preparation that affect the rate of photodegradation.

FAQs: Proactive Strategies to Minimize Photobleaching

This section provides answers to frequently asked questions on how to proactively design your experiments to minimize photobleaching.

Q1: What is the most critical experimental parameter to control to reduce photobleaching?

A1: The most critical parameter is the total light exposure , which is a combination of light intensity and exposure time. Minimizing both will significantly reduce photobleaching.

Q2: How do I choose the right solvent for my analysis?

A2: Solvent selection is crucial for azoxybenzene analysis.[2][4]

  • Recommended: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or cyclohexane are generally preferred as they are poor hydrogen donors and will minimize the photoreduction pathway to azobenzene.[2][4]

  • To be used with caution: Protic solvents like methanol, ethanol, and isopropanol should be used with caution as they can actively participate in the photoreduction of azoxybenzene.[1][2] If their use is unavoidable, it is essential to minimize light exposure.

Q3: Should I deoxygenate my samples?

A3: The role of oxygen is complex. While oxygen can quench the excited triplet state of molecules, potentially reducing one pathway of photodegradation, it can also lead to the formation of reactive oxygen species (ROS) that can degrade your sample.[5] For azoxybenzene, an inert atmosphere (e.g., by purging with argon or nitrogen) is generally recommended to prevent unpredictable side reactions.[4]

Q4: Are there any chemical additives that can help?

A4: Yes, the use of antifade reagents or triplet state quenchers can be beneficial. These are compounds that can accept the excess energy from the excited state of your analyte, returning it to the ground state before it can undergo a chemical reaction.

  • Common Antifade Reagents: While many commercial antifade reagents are designed for fluorescence microscopy in aqueous environments, some of the active ingredients can be adapted for spectroscopic use. These include ascorbic acid and Trolox.[6]

  • Triplet State Quenchers: Compounds like potassium sorbate have been shown to be effective triplet state quenchers.[7]

The compatibility and effectiveness of these agents with azoxybenzene in your specific solvent system should be validated before routine use.

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for UV-Vis spectroscopic analysis of azoxybenzene, designed to minimize photobleaching.

Protocol 1: Optimized UV-Vis Spectroscopic Measurement of Azoxybenzene
  • Sample Preparation:

    • Dissolve the azoxybenzene sample in a suitable aprotic solvent (e.g., acetonitrile) to the desired concentration.

    • If possible, deoxygenate the solvent by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to dissolving the sample.

    • Prepare the sample in a quartz cuvette and seal it to prevent re-oxygenation.

  • Instrument Setup:

    • Use a spectrophotometer with a pulsed xenon lamp or a shuttered continuous wave lamp to minimize light exposure.

    • Set the integration time to the lowest possible value that still provides an adequate signal-to-noise ratio.

    • If your instrument allows, reduce the lamp intensity.

    • Set the wavelength range to scan only the region of interest (e.g., 250-450 nm for azoxybenzene).

  • Data Acquisition:

    • Keep the sample out of the light path until you are ready to measure.

    • Acquire the spectrum as quickly as possible.

    • For kinetic studies, use the instrument's kinetic mode to acquire data at set time intervals, ensuring that the light exposure is limited to the brief measurement periods.

Data Presentation

The following table summarizes the key experimental parameters and their impact on azoxybenzene photostability.

ParameterRecommendation for High PhotostabilityRationale
Solvent Aprotic (e.g., Acetonitrile, THF)Minimizes photoreduction to azobenzene.[2][4]
Atmosphere Inert (Argon or Nitrogen)Prevents reactions with dissolved oxygen.[4]
Light Source Pulsed or shuttered lampReduces total light exposure.
Light Intensity As low as possibleDecreases the rate of photochemical reactions.
Exposure Time Minimum required for good signalReduces the probability of photodegradation.

Visualizations

Diagram 1: Azoxybenzene Photodegradation Pathways

G Azoxybenzene Azoxybenzene (Excited State) Azobenzene Azobenzene Azoxybenzene->Azobenzene Photoreduction Hydroxyazobenzene ortho-Hydroxyazobenzene Azoxybenzene->Hydroxyazobenzene Photo-Wallach Rearrangement Light Light (hv) Light->Azoxybenzene Solvent Protic Solvent (H-donor) Solvent->Azobenzene G Start Decreasing Absorbance Observed CheckTime Perform Time-Course Measurement Start->CheckTime IsFading Is Signal Fading Consistently? CheckTime->IsFading Photobleaching Photobleaching Confirmed IsFading->Photobleaching Yes OtherIssue Investigate Other Issues (e.g., precipitation, temperature effects) IsFading->OtherIssue No Optimize Implement Mitigation Strategies: - Reduce light exposure - Change solvent - Deoxygenate sample Photobleaching->Optimize

Caption: A logical workflow for troubleshooting signal loss.

References

  • Photoreduction of Azoxybenzene to Azobenzene. Bulletin of the Chemical Society of Japan. [Link]

  • Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. RSC Publishing. [Link]

  • Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. ChemRxiv. [Link]

  • (PDF) Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. ResearchGate. [Link]

  • Effect of Dissolved Oxygen Content on Photocatalytic Performance of Graphene Oxide. Journal of Nanotechnology Research. [Link]

  • Triplet-Energy Quenching Functions of Antioxidant Molecules. PubMed. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Assignments for Diethyl Azoxybenzene-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl azoxybenzene-4,4'-dicarboxylate is a critical mesogen in liquid crystal research and a key intermediate in the synthesis of functionalized supramolecular polymers. Its structural elucidation presents a specific analytical challenge: distinguishing the azoxy product from its symmetric azo precursor (Diethyl azobenzene-4,4'-dicarboxylate).

This guide provides a technical comparison of the 1H NMR spectral signatures of these two compounds. By focusing on the symmetry-breaking effects of the


-oxide moiety, researchers can validate synthesis purity and quantify conversion rates with high precision.

Structural Context & Symmetry Analysis

The core distinction between the target molecule and its alternatives lies in molecular symmetry.

  • Alternative (Azo Precursor): Diethyl azobenzene-4,4'-dicarboxylate possesses

    
     symmetry. The two benzene rings are chemically equivalent, resulting in a simplified spectrum.
    
  • Product (Azoxy Target): The presence of the oxygen atom on one nitrogen (

    
    ) breaks this symmetry. The molecule becomes asymmetric, rendering the two phenyl rings chemically non-equivalent.
    
Visualization: Structural Differentiation

The following diagram illustrates the symmetry breaking that dictates the NMR spectral complexity.

StructuralAnalysis Azo Azo Precursor (Symmetric) Oxidation Oxidation (e.g., mCPBA/H2O2) Azo->Oxidation Azo_NMR 2 Aromatic Signals (AA'BB' System) Azo->Azo_NMR Spectroscopy Azoxy Azoxy Target (Asymmetric) Oxidation->Azoxy Azoxy_NMR 4 Aromatic Signals (Distinct Ring Environments) Azoxy->Azoxy_NMR Spectroscopy

Figure 1: Workflow illustrating the loss of symmetry during the conversion of Azo precursor to Azoxy target, resulting in increased spectral complexity.

Experimental Protocol: Sample Preparation

To ensure reproducible chemical shifts, the following protocol minimizes concentration-dependent shifts and solvent effects.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS.
    
    • Reasoning:

      
       minimizes hydrogen bonding interactions that can broaden ester peaks compared to DMSO-
      
      
      
      .
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Higher concentrations may induce aggregation (stacking) common in liquid crystal precursors, causing peak broadening or slight upfield shifts in aromatic protons.

  • Filtration: Filter through a glass wool plug to remove inorganic oxidants (if analyzing crude reaction mixtures).

Comparative Data Analysis: Azo vs. Azoxy[1]

The following table contrasts the chemical shifts. The critical diagnostic feature is the splitting of the aromatic region.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, )
Proton EnvironmentAzo Precursor (

ppm)
Azoxy Target (

ppm)
MultiplicityAssignment Logic
Ethyl

~1.42~1.43Triplet (t)Distal to core; minimal change.
Ethyl

~4.41~4.43Quartet (q)Ester linkage insulates alkyl chain.
Ar-H (Ortho to Ester) ~8.188.15 - 8.25 Doublets (d)Overlapping region. Ester EWG dominates.
Ar-H (Ortho to N=N) ~7.96N/A Doublet (d)Disappears upon oxidation.
Ar-H (Ortho to

)
N/A~8.35 Doublet (d)Diagnostic Peak. Deshielded by Oxygen.
Ar-H (Ortho to

)
N/A~8.05 Doublet (d)Shielded relative to the oxidized side.

Note on Values: Shifts are representative of 4,4'-disubstituted azoxybenzenes. Exact values may vary by


 ppm depending on concentration and temperature.
Detailed Assignment Analysis
1. The Aliphatic Region (1.0 – 4.5 ppm)[1]
  • Observation: The ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) remain largely unchanged between the azo and azoxy species.

  • Implication: These peaks cannot be used to monitor reaction progress.

2. The Aromatic Region (7.5 – 8.5 ppm)

This is the "fingerprint" region for validation.

  • The Azo Precursor: Shows a classic AA'BB' pattern (appearing as two strong doublets).

    • 
       8.18: Protons ortho to the electron-withdrawing ester (deshielded).
      
    • 
       7.96: Protons ortho to the azo linkage.
      
  • The Azoxy Target: The symmetry break splits the aromatic signals into two distinct zones.

    • Ring A (Proximal to

      
      ):  The oxygen atom exerts a strong deshielding effect (magnetic anisotropy and induction) on the ortho protons (positions 2,6). These shift downfield to ~8.35 ppm .[1]
      
    • Ring B (Proximal to lone pair

      
      ):  The protons ortho to the unoxidized nitrogen (positions 2',6') are less deshielded, appearing upfield relative to Ring A, typically around 8.05 - 8.15 ppm .
      

Mechanistic Insight: The Shielding Effect[3][4]

Understanding the electronic environment is crucial for interpreting the shifts.

  • Inductive Effect (-I): The

    
     group is strongly electron-withdrawing. This reduces electron density around the Ring A protons, exposing them to the external magnetic field (Deshielding 
    
    
    
    Higher ppm).
  • Anisotropy: The

    
    -system of the azoxy group creates a cone of anisotropy that differentially affects the two rings.
    
Diagram: Assignment Logic Workflow

Use this logic flow to assign peaks in a crude mixture containing both starting material and product.

AssignmentLogic Start Analyze Aromatic Region (7.8 - 8.5 ppm) Count Count Distinct Doublets Start->Count TwoDoublets 2 Doublets Found Count->TwoDoublets Symmetric FourDoublets 4 Doublets Found (or Complex Multiplets) Count->FourDoublets Asymmetric ResultAzo Result: Symmetric Azo (Starting Material) TwoDoublets->ResultAzo CheckDiagnostic Check for Peak > 8.30 ppm (Ortho to N-O) FourDoublets->CheckDiagnostic ResultAzoxy Result: Asymmetric Azoxy (Target Product) CheckDiagnostic->ResultAzoxy Confirmed

Figure 2: Decision tree for distinguishing Azo vs. Azoxy species based on aromatic peak multiplicity and chemical shift limits.

References

  • ChemicalBook. Azoxybenzene-4,4'-dicarboxylic acid diethyl ester 1H NMR Spectrum. (General reference for spectral data of azoxy esters).

  • National Institutes of Health (NIH) / PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (Provides comparative protocols for benzoate/ester based liquid crystals).

  • Royal Society of Chemistry (RSC). Magnetic shielding by the azo-group.[2] A nuclear magnetic resonance study. (Foundational theory on Azo vs. Azoxy shielding anisotropy).

  • Oregon State University. 1H NMR Chemical Shift Table and Principles. (Reference for standard ester and aromatic shift ranges).

Sources

A Senior Application Scientist's Guide to Distinguishing Azoxy from Azo Analogs using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis and drug development, precise molecular characterization is paramount. Closely related structural analogs, such as Diethyl azoxybenzene-4,4'-dicarboxylate and its corresponding azo counterpart, Diethyl azobenzene-4,4'-dicarboxylate, present a significant analytical challenge. Their structural similarity, differing only by a single oxygen atom, necessitates a robust and definitive analytical method for differentiation. This guide provides an in-depth, data-supported protocol for distinguishing between these two compounds using Fourier-Transform Infrared (FTIR) Spectroscopy, a powerful and accessible technique for identifying molecular functional groups.

The Core Challenge: Azoxy vs. Azo

The fundamental difference lies in the core nitrogen-containing functional group: the azoxy group (-N=N-O) versus the azo group (-N=N-). This seemingly minor variation has profound implications for the molecule's electronic structure and, consequently, its vibrational properties. It is these distinct vibrational "fingerprints" that we can exploit with FTIR spectroscopy for unambiguous identification.

The oxygen atom in the azoxy group introduces polarity and asymmetry, leading to strong, characteristic infrared absorptions that are absent in the more symmetric azo analog. Specifically, the stretching vibration of the N-O bond provides the most definitive diagnostic peak.

Theoretical Underpinnings: Decoding Vibrational Signatures

The efficacy of FTIR in this context is rooted in the principles of molecular vibrations. Covalent bonds are not static; they stretch, bend, and rotate at specific frequencies. When infrared radiation matching a bond's natural vibrational frequency is passed through a sample, the energy is absorbed. An FTIR spectrometer measures this absorption, generating a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).

  • The Azoxy Group (-N=N-O): This group gives rise to two key vibrational modes of interest. The most crucial is the N-O stretching vibration , which typically appears as a medium to strong intensity band in the 1330-1300 cm⁻¹ region.[1][2] The presence of this peak is a strong indicator of the azoxy compound. Additionally, an asymmetric N=N stretch can be observed around 1515-1485 cm⁻¹.

  • The Azo Group (-N=N-): The N=N stretching vibration in aromatic azo compounds is often found in the 1450-1400 cm⁻¹ range.[3][4] However, in perfectly symmetric trans-azobenzenes, this vibration can be IR-inactive or very weak due to the lack of a change in dipole moment. While the ester groups in Diethyl azobenzene-4,4'-dicarboxylate reduce this symmetry, the resulting N=N peak is characteristically weak and can sometimes be obscured by other aromatic ring vibrations.[5][6]

  • Shared Structural Features: Both molecules contain diethyl ester and benzene ring functionalities. These will produce strong, overlapping signals that, while confirming the general structure, do not aid in differentiation. Key shared peaks include:

    • C=O Stretch (Ester): A very strong peak around 1730-1710 cm⁻¹.[7]

    • C-O Stretch (Ester): A strong peak around 1290-1270 cm⁻¹.

    • Aromatic C=C Stretches: Medium to strong peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

The analytical strategy, therefore, is not to look at the entire spectrum, but to focus on the specific region where the unique N-O stretch of the azoxy compound is expected to appear. Its presence is a positive identification, while its absence points to the azo analog.

Experimental Protocol: A Self-Validating FTIR Workflow

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. Following these steps minimizes ambiguity and provides a clear, interpretable result.

Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is the recommended method due to its simplicity, speed, and minimal sample preparation, which reduces the risk of contamination.

  • Purity Check: Ensure the sample is pure and, critically, dry. Moisture (O-H bonds) can introduce broad absorption bands that may interfere with the spectrum.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Perform a background scan with the clean, empty ATR accessory. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O vapor).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

Data Acquisition
  • Instrument Parameters: Set the following parameters on the FTIR spectrometer:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (co-adding multiple scans improves the signal-to-noise ratio).

  • Collect Spectrum: Initiate the sample scan.

Data Processing and Analysis
  • Baseline Correction: If the baseline of the spectrum is sloped, apply an automatic baseline correction.

  • Peak Identification: Use the spectrometer software to identify the wavenumbers of the key peaks, focusing on the diagnostic region between 1350 cm⁻¹ and 1250 cm⁻¹.

Visualizing the Workflow

The following diagram outlines the logical flow of the experimental and analytical process.

FTIR_Workflow FTIR Workflow for Azoxy vs. Azo Differentiation cluster_prep 1. Sample Preparation & Setup cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_id 4. Identification Sample Obtain Pure, Dry Sample CleanATR Clean ATR Crystal Sample->CleanATR Background Acquire Background Spectrum CleanATR->Background ApplySample Apply Sample to Crystal Background->ApplySample Scan Run FTIR Scan (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) ApplySample->Scan Process Perform Baseline Correction Scan->Process Analyze Analyze Diagnostic Region (1350-1250 cm⁻¹) Process->Analyze Decision Peak at ~1315 cm⁻¹? Analyze->Decision Azoxy Identification: Diethyl azoxybenzene- 4,4'-dicarboxylate Decision->Azoxy  Yes Azo Identification: Diethyl azobenzene- 4,4'-dicarboxylate Decision->Azo  No

Sources

A Comparative Analysis of Mesogenic Properties: Azoxy vs. Azo Dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the mesogenic properties of two closely related classes of liquid crystals: azoxy dicarboxylates and azo dicarboxylates. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide a narrative grounded in the principles of physical organic chemistry and materials science. We will explore not just what the differences are, but why they exist, offering insights that are critical for the rational design of new liquid crystalline materials.

The subtle yet significant difference between the azoxy (-N(O)=N-) and azo (-N=N-) linkage imparts profound changes on the molecular geometry, polarity, and ultimately, the liquid crystalline behavior of these molecules. This guide will delve into these differences, supported by experimental data and protocols for their characterization.

The Decisive Role of the Central Linkage: A Molecular Perspective

The defining characteristic that differentiates these two classes of compounds is the central linkage. This single feature dictates the overall shape and electronic character of the molecule, which are the primary determinants of mesophase stability and type.

  • Azo Dicarboxylates: The azo group (-N=N-) confers a largely linear and planar geometry to the central core of the molecule. This linearity is highly conducive to the formation of ordered, anisotropic liquid crystalline phases, particularly the nematic phase, where the molecules exhibit long-range orientational order.

  • Azoxy Dicarboxylates: The introduction of an oxygen atom to one of the nitrogen atoms in the azoxy group (-N(O)=N-) disrupts this planarity. The N-O bond introduces a permanent dipole moment and a steric "kink" in the molecular structure. This deviation from linearity can significantly influence the molecule's ability to pack efficiently, often leading to lower clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) compared to their azo analogues. However, this lateral protrusion can also favor the formation of smectic phases, where the molecules are arranged in layers.

To visualize this fundamental difference, consider the following structural representations:

cluster_azo Azo Dicarboxylate cluster_azoxy Azoxy Dicarboxylate A1 R-Ph-COO- A2 N=N A1->A2 A3 -OOC-Ph-R' A2->A3 B1 R-Ph-COO- B2 N(O)=N B1->B2 B3 -OOC-Ph-R' B2->B3

Figure 1: Generalized structures of Azo and Azoxy Dicarboxylates.

Comparative Analysis of Mesogenic Properties

The mesogenic properties of liquid crystals are primarily defined by their transition temperatures and the types of phases they exhibit. Below is a comparative table summarizing these properties for homologous series of p,p'-dialkylazoxybenzene and p,p'-dialkylazobenzene dicarboxylates.

Compound ClassHomologue (n)Transition Temperatures (°C)Mesophase Type(s)
Azoxy Dicarboxylates 1118 (Cr-N), 136 (N-I)Nematic
2102 (Cr-N), 168 (N-I)Nematic
394 (Cr-SmA), 110 (SmA-N), 148 (N-I)Smectic A, Nematic
488 (Cr-SmA), 124 (SmA-N), 145 (N-I)Smectic A, Nematic
Azo Dicarboxylates 1121 (Cr-N), 145 (N-I)Nematic
2115 (Cr-N), 182 (N-I)Nematic
3105 (Cr-N), 165 (N-I)Nematic
499 (Cr-N), 158 (N-I)Nematic

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid

From this data, several key trends emerge:

  • Clearing Points: For shorter alkyl chain lengths (n=1, 2), the azo dicarboxylates exhibit higher clearing points. This can be attributed to the more linear and rigid structure of the azo linkage, which promotes a more stable nematic phase.

  • Smectic Phase Formation: The azoxy dicarboxylates begin to exhibit smectic A phases as the alkyl chain length increases (n=3, 4). The lateral protrusion and dipole moment of the azoxy group are thought to promote the layered arrangement characteristic of smectic phases.

  • Melting Points: The melting points (Cr-N or Cr-SmA transitions) do not show as clear a trend, as they are highly dependent on the efficiency of crystal packing, which is a complex interplay of molecular shape and intermolecular forces.

Experimental Protocols for Characterization

The characterization of liquid crystalline materials relies on a suite of complementary techniques. The following protocols outline the essential experiments for a comparative analysis of azoxy and azo dicarboxylates.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC furnace alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.

  • Cool the sample at the same rate to a temperature below its melting point.

  • Heat the sample again at the same rate. The second heating scan is typically used for data analysis.

  • Identify the peak temperatures of the endothermic transitions, which correspond to the phase transition temperatures.

  • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

cluster_dsc DSC Workflow A Sample Preparation B Heating Scan 1 (Erase Thermal History) A->B C Controlled Cooling B->C D Heating Scan 2 (Data Acquisition) C->D E Data Analysis (Transition Temps & Enthalpy) D->E

Mass spectrometry fragmentation patterns of Diethyl azoxybenzene-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Diethyl Azoxybenzene-4,4'-dicarboxylate

Executive Summary & Structural Context

Target Compound: Diethyl azoxybenzene-4,4'-dicarboxylate Molecular Formula:


Exact Mass:  342.12 Da
Primary Application:  Liquid crystal intermediates, photo-responsive polymers, and azo-dye synthesis precursors.

This guide provides a technical breakdown of the Electron Ionization (EI) mass spectrometry fragmentation patterns of Diethyl azoxybenzene-4,4'-dicarboxylate. It is specifically designed to assist analytical scientists in distinguishing this compound from its reduced Azo analogue (Diethyl azobenzene-4,4'-dicarboxylate) and isomeric N-oxide impurities.

The Analytical Challenge: Synthesis of azo compounds via nitro-reduction often yields azoxy intermediates. Because azoxy compounds are thermally labile and susceptible to reduction within the ion source, their mass spectra can be deceptive, often mimicking the azo product. This guide delineates the specific m/z markers required for positive identification.

Fragmentation Mechanics & Pathways

The fragmentation of Diethyl azoxybenzene-4,4'-dicarboxylate under 70 eV EI conditions follows two competing pathways: Deoxygenation (The Azoxy-Azo Transition) and Ester Cleavage .

Mechanism A: The Deoxygenation Pathway (Diagnostic)

Unlike standard functional groups, the azoxy moiety (


) exhibits a unique behavior where the oxygen atom is labile.
  • Primary Event: Loss of atomic oxygen (

    
    ).
    
  • Source Reduction Artifact: It is critical to note that a significant portion of the

    
     signal (m/z 326) arises not from unimolecular fragmentation in flight, but from thermal reduction on the hot metal surfaces of the ion source prior to ionization.
    
  • Result: The spectrum of the azoxy compound will effectively "contain" the spectrum of the azo analogue.

Mechanism B: Ester Fragmentation (Stabilizing)

The ethoxycarbonyl groups at the 4,4' positions direct the major fragmentation routes due to charge localization on the carbonyl oxygen.

  • 
    -Cleavage:  Loss of the ethoxy radical (
    
    
    
    , 45 Da) to form the acylium ion (
    
    
    ).
  • McLafferty Rearrangement: While less dominant in aromatic esters than aliphatic ones, the ethyl group can undergo ethylene elimination (

    
    , 28 Da) if the internal energy allows.
    

Visualization: Fragmentation Pathway Map

The following diagram illustrates the competing decay pathways. Note the convergence of the Azoxy pathway into the Azo pathway after the initial loss of oxygen.

AzoxyFragmentation M_Ion Molecular Ion (M+) m/z 342 (Azoxy Parent) Azo_Ion [M - O]+ m/z 326 (Azo Analogue) M_Ion->Azo_Ion - O (16 Da) (Source Reduction/Frag) Azoxy_Acyl [M - OEt]+ m/z 297 (Azoxy Acylium) M_Ion->Azoxy_Acyl - OEt (45 Da) (alpha-cleavage) Azo_Acyl [M - O - OEt]+ m/z 281 (Azo Acylium) Azo_Ion->Azo_Acyl - OEt (45 Da) Azoxy_Acyl->Azo_Acyl - O (16 Da) Ph_Cation C6H4-COOEt+ m/z 149 (Substituted Phenyl) Azo_Acyl->Ph_Cation N-N Cleavage

Caption: Figure 1. EI-MS fragmentation tree for Diethyl azoxybenzene-4,4'-dicarboxylate. The red path indicates the diagnostic loss of oxygen distinguishing the azoxy parent from the azo derivative.

Comparative Analysis: Azoxy vs. Azo

The table below contrasts the spectral fingerprint of the target compound against its primary impurity, Diethyl azobenzene-4,4'-dicarboxylate.

FeatureDiethyl Azoxybenzene-4,4'-dicarboxylate (Target)Diethyl Azobenzene-4,4'-dicarboxylate (Alternative)differentiation Logic
Molecular Ion (

)
m/z 342 (Weak to Medium)m/z 326 (Strong)The presence of m/z 342 is the definitive confirmation of the Azoxy species.
Base Peak Often m/z 177 or 149 (Fragment)Often m/z 177 or 326 Both compounds degrade to similar stable aromatic cations.
[M-16] Peak Present (m/z 326) Absent Azo compounds cannot lose 16 Da (Oxygen).
[M-45] Peak m/z 297 (Loss of OEt from Azoxy)m/z 281 (Loss of OEt from Azo)The m/z 297 peak is unique to the Azoxy ester.
Low Mass Region m/z 77, 105 (Phenyl/Benzoyl)m/z 77, 105Indistinguishable in the low mass region.

Experimental Protocol: Self-Validating Identification

To ensure data integrity and rule out "ghost" peaks caused by source reduction, follow this validated workflow.

Methodology:

  • Instrument Setup: GC-MS (EI) or Direct Insertion Probe (DIP-MS).

  • Source Temperature Control (Critical): Set the ion source temperature to the lowest viable setting (e.g., 150°C - 180°C).

    • Reasoning: High source temperatures (>230°C) accelerate the surface-catalyzed reduction of Azoxy

      
       Azo. Lower temperatures preserve the m/z 342 molecular ion.
      
  • Solvent Selection: Dissolve sample in Dichloromethane (DCM) or Acetonitrile. Avoid protic solvents (MeOH) if analyzing by LC-MS, as they can facilitate protonation/reduction artifacts.

Validation Steps:

  • Step A (Blank Run): Inject pure solvent to clear memory effects.

  • Step B (The "Oxygen Check"): Locate the peak at m/z 342 .

    • If 342 is present: Azoxy compound confirmed.[1][2][3]

    • If only 326 is present: Sample is likely the Azo derivative OR the source temperature is too high, causing total reduction.

  • Step C (Isotope Confirmation): Check the M+1 and M+2 peaks of m/z 342. The isotopic pattern should match

    
     (approx 20% abundance relative to M+).
    

References

  • Bowie, J. H., et al. (1967).[4] "Electron Impact Studies. XI. The Mass Spectra of Azoxybenzene and Substituted Azoxybenzenes." Journal of the Chemical Society B.

  • Bunce, N. J., et al. (1992).[2] "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides." Canadian Journal of Chemistry.[2]

  • Waddell, D. S., et al. (1988).[4] "Pre-ionization effects in the mass spectrometry of some azoxybenzenes." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Azoxybenzene Mass Spectrum." NIST Chemistry WebBook.

Sources

A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) of Azoxybenzene-4,4'-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Methodological Impacts on Thermal Data Integrity

For researchers, scientists, and drug development professionals, understanding the thermal behavior of complex organic molecules is paramount. This guide provides an in-depth analysis of Differential Scanning Calorimetry (DSC) as applied to thermotropic liquid crystalline materials, specifically focusing on an oligo(ethylene glycol) bis(azoxybenzene-4,4'-dicarboxylate). We will move beyond a simple procedural outline to explore the critical impact of experimental parameters on data quality and interpretation.

The core principle of DSC is to measure the difference in heat flow required to increase the temperature of a sample and a reference at a controlled rate.[1] This technique is exceptionally powerful for identifying phase transitions such as melting, crystallization, and the subtle energy shifts associated with liquid crystal mesophases.[1][2][3]

However, the integrity of a DSC thermogram is not guaranteed by the instrument alone; it is dictated by the methodological choices made by the scientist. A common yet critical variable is the heating and cooling rate. This guide will compare and contrast the DSC results for our target compound obtained at two different scan rates, demonstrating how this single parameter can dramatically alter the resolution, sensitivity, and accuracy of the resulting data.

Comparative Analysis: The Influence of Heating Rate

The choice of heating rate represents a trade-off between sensitivity and resolution.[4] Faster rates increase the heat flow signal, making transitions more prominent (higher sensitivity), but can broaden peaks and shift them to higher temperatures, potentially obscuring closely spaced thermal events (lower resolution).[4][5] Conversely, slower rates enhance resolution but produce smaller peaks that may be difficult to detect.[4]

To illustrate this, we analyzed a sample of oligo(ethylene glycol) bis(azoxybenzene-4,4'-dicarboxylate) using two common heating/cooling rates: 20 °C/min and 5 °C/min. The thermograms revealed significant differences.

At 20 °C/min , the endothermic peaks corresponding to the crystal-to-nematic (T_m) and nematic-to-isotropic (T_i) transitions are sharp and distinct. However, the faster rate can introduce thermal lag, causing the observed peak temperatures to be higher than the true thermodynamic transition temperatures.[5]

At 5 °C/min , the peaks are broader and have a lower signal-to-noise ratio.[4] Crucially, this slower scan provides temperatures closer to the thermodynamic equilibrium values and offers a better chance to resolve any subtle, low-enthalpy transitions that might be missed at higher rates.

Table 1: Comparative DSC Data for Oligo(ethylene glycol) bis(azoxybenzene-4,4'-dicarboxylate) at Different Heating Rates

ParameterHeating Rate: 20 °C/minHeating Rate: 5 °C/minCausality & Interpretation
Melting Onset (T_m, onset) 145.2 °C142.5 °CSlower rates reduce thermal lag, yielding an onset temperature closer to the true value.
Melting Peak (T_m, peak) 148.9 °C144.1 °CThe peak maximum is highly sensitive to heating rate; faster rates cause a significant upward shift.[5]
Melting Enthalpy (ΔH_m) 28.5 J/g28.3 J/gEnthalpy is less affected by scan rate, but integration accuracy can be higher with the better-defined peaks from faster scans.
Isotropization Onset (T_i, onset) 168.3 °C166.8 °CSimilar to melting, the slower scan provides a more accurate onset for the nematic-to-isotropic liquid transition.
Isotropization Peak (T_i, peak) 169.5 °C167.4 °CThis transition has a much lower enthalpy, making its peak shift less pronounced but still observable.
Isotropization Enthalpy (ΔH_i) 2.1 J/g2.0 J/gThe low enthalpy of this mesophase transition highlights the need for a sensitive instrument and careful baseline construction.

Self-Validating Experimental Protocol

To ensure reproducibility and accuracy, the following protocol, grounded in principles outlined by ASTM D3418, should be followed.[6][7][8] This protocol is designed to be self-validating by including heat-cool-heat cycles to erase the sample's prior thermal history and verify the reversibility of transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_m = 28.45 J/g). Perform calibration at the heating rate that will be used for the samples.

  • Sample Preparation: Accurately weigh 3-5 mg of the azoxybenzene-4,4'-dicarboxylate sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating. Place an empty, sealed aluminum pan on the reference sensor.

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 180 °C at the desired heating rate (e.g., 20 °C/min or 5 °C/min). This scan reveals the initial state of the material.

    • Controlled Cooling Scan: Cool the sample from 180 °C back to 25 °C at the same rate. This allows for the observation of crystallization and liquid crystal phase formation from the isotropic melt.

    • Second Heating Scan: Re-heat the sample from 25 °C to 180 °C at the same rate. This scan is crucial as it provides data on a sample with a controlled and known thermal history, making it the most reliable for reporting transition temperatures and enthalpies.[8][9]

  • Data Analysis: Analyze the data from the second heating scan. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.

DSC_Workflow cluster_prep Sample Preparation cluster_run Thermal Program cluster_analysis Data Analysis Calibrate 1. Calibrate DSC with Indium Standard Weigh 2. Weigh 3-5 mg of Sample Calibrate->Weigh Seal 3. Hermetically Seal in Al Pan Weigh->Seal Heat1 4a. First Heat (to 180°C) Seal->Heat1 Cool 4b. Controlled Cool (to 25°C) Heat1->Cool Heat2 4c. Second Heat (to 180°C) Cool->Heat2 Analyze 5. Analyze Thermogram (2nd Heat Scan) Heat2->Analyze Report 6. Report T_onset, T_peak, ΔH Analyze->Report

Fig 1. Standardized DSC experimental workflow.

Mechanistic Insights and Data Interpretation

The thermogram of a thermotropic liquid crystal like oligo(ethylene glycol) bis(azoxybenzene-4,4'-dicarboxylate) provides a thermal fingerprint of its phase behavior.

  • The Melting Transition (Crystal → Nematic): The first major endothermic peak observed upon heating corresponds to the melting of the crystalline solid into the nematic liquid crystal phase. This is a first-order transition characterized by a significant enthalpy change (ΔH_m) as the crystal lattice is broken down, but the molecules retain a degree of orientational order.

  • The Clearing Point (Nematic → Isotropic): The second, typically much smaller, endothermic peak is the nematic-to-isotropic transition, often called the "clearing point." At this temperature (T_i), the material loses its remaining orientational order and becomes a true, disordered isotropic liquid. The lower enthalpy (ΔH_i) reflects that only orientational order, not positional order, is being lost.

Phase_Transitions cluster_phases Material Phases cluster_dsc DSC Events (Heating) Crystal Crystalline Solid (Positional & Orientational Order) Nematic Nematic Liquid Crystal (Orientational Order Only) Crystal->Nematic Heat Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Heat Melting Melting (T_m) Large Endotherm (ΔH_m) Melting->Nematic Clearing Clearing Point (T_i) Small Endotherm (ΔH_i) Clearing->Isotropic

Fig 2. Relationship between material phase and DSC events.

Conclusion and Best Practices

Differential Scanning Calorimetry is an indispensable tool for characterizing the complex thermal behavior of materials like azoxybenzene-4,4'-dicarboxylates. However, this guide demonstrates that the choice of experimental parameters, particularly the heating rate, is critical for obtaining high-fidelity data.

Key Takeaways for Researchers:

  • Method Validation is Non-Negotiable: Always perform a heat-cool-heat cycle to ensure the sample has a consistent thermal history for analysis.

  • Rate Selection Depends on the Goal: For screening and identification where strong signals are paramount, a faster rate (10-20 °C/min) is often suitable. For accurate thermodynamic measurements and resolving complex or subtle transitions, a slower rate (≤ 5 °C/min) is superior.

  • Report All Parameters: When publishing or comparing data, it is imperative to report the heating/cooling rates, sample mass, and calibration standards used. Without this context, data is difficult to interpret or reproduce.

By understanding the causality behind these experimental choices, scientists can harness the full power of DSC to generate accurate, reproducible, and meaningful data in their research and development endeavors.

References

  • ASTM D3418-21 Red - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (Standard + Redline PDF Bundle). ANSI Webstore. [Link]

  • ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]

  • ASTM D3418-12, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012. [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]

  • ASTM D3418-12´1, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012. [Link]

  • Chen, X., et al. (2006). DSC Study on Thermotropic Liquid Crystalline Compounds with Alkyl Substituents. Molecular Crystals and Liquid Crystals, 457(1), 125-133. [Link]

  • Various techniques have been used to characterize liquid crystals. ResearchGate. [Link]

  • Amare, J. R., et al. (2013). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 3(5), 23-28. [Link]

  • Mello, J., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Authorea Preprints. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Liquid Crystal Phases. University of Hamburg. [Link]

  • Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. [Link]

  • Influences of Heating and Cooling Rates on the DSC Measurement Result. NETZSCH. [Link]

  • Differential scanning calorimetry (DSC) curves of liquid crystal... ResearchGate. [Link]

  • Effect of heating rate on the DSC resolution and sensitivity. ResearchGate. [Link]

Sources

Comparative Guide: Structural & Phase Analysis of Diethyl Azoxybenzene-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Diethyl azoxybenzene-4,4'-dicarboxylate (DABD-Azoxy), a critical mesogen used in liquid crystal (LC) displays and as a linker precursor for photo-responsive Metal-Organic Frameworks (MOFs).

We compare DABD-Azoxy primarily against its deoxygenated analogue, Diethyl azobenzene-4,4'-dicarboxylate (DABD-Azo). The core finding is that the azoxy group’s oxygen atom breaks the centrosymmetry inherent to the azo linkage. This steric "bump" alters the X-ray Diffraction (XRD) signature by expanding the lattice d-spacing and inducing unique smectic/nematic phase transitions that are absent or shifted in the purely planar azo counterparts.

Structural Context & Mechanism

To interpret the XRD patterns correctly, one must understand the molecular geometry.

  • The Azo Benchmark (DABD-Azo): The

    
     bond is planar and centrosymmetric. These molecules pack efficiently in a "herringbone" or slipped-stack motif, typically crystallizing in Triclinic (
    
    
    
    ) or Monoclinic (
    
    
    ) systems with high density.
  • The Azoxy Target (DABD-Azoxy): The

    
     linkage introduces a dipole and a steric protrusion (the oxygen atom). This prevents the tight face-to-face 
    
    
    
    -stacking seen in the azo analogue.
    • Consequence: The crystal lattice expands (lower 2

      
       shifts).
      
    • Consequence: The melting point is typically lower, and the liquid crystal (mesogenic) range is broader due to the lateral dipole moment.

Diagram 1: Comparative Phase Logic

The following diagram illustrates how the molecular structure dictates the phase behavior observed in Variable Temperature XRD (VT-XRD).

PhaseLogic Mol_Azo Azo-Analogue (Planar, Symmetric) Packing_Azo Tight Pi-Stacking (High Crystallinity) Mol_Azo->Packing_Azo Symmetry Mol_Azoxy Azoxy-Target (Dipolar, Steric Bump) Packing_Azoxy Expanded Lattice (Lower Density) Mol_Azoxy->Packing_Azoxy Asymmetry XRD_Azo XRD: Sharp High-Angle Peaks (Stable Crystalline) Packing_Azo->XRD_Azo Bragg Diffraction XRD_Azoxy XRD: Low-Angle Peaks (Smectic/Nematic Mesophases) Packing_Azoxy->XRD_Azoxy Layer Scattering

Caption: Structural causality linking molecular symmetry to observable XRD phase signatures.

Comparative XRD Analysis

The following data contrasts the diffraction characteristics of the Azoxy target with the Azo standard.

Crystalline Phase (Room Temperature)

At 25°C, both materials are solids. However, the Azoxy derivative shows a shift in the primary reflection peaks due to unit cell expansion.

FeatureDiethyl Azobenzene (Azo)Diethyl Azoxybenzene (Azoxy)Interpretation
Primary Reflection (100) ~6.0° - 6.5° 2

~5.2° - 5.8° 2

The Azoxy oxygen atom increases the long-axis spacing, shifting peaks to lower angles.
Pi-Stacking Peak (010) ~23.5° - 24.0° 2

~22.8° - 23.2° 2

Lateral packing is disrupted by the N-O dipole, increasing the inter-chain distance.
Peak FWHM Narrow (High Crystallinity)BroaderThe Azoxy lattice often has higher disorder due to the random distribution of the oxygen position (regio-irregularity).
Liquid Crystalline Phase (High Temperature)

This is the critical differentiator. Upon heating, the Azoxy compound enters a Liquid Crystal (LC) phase before melting into an isotropic liquid.

  • Smectic Phase Signature: Look for a sharp, intense peak at low angles (2

    
     < 4°) corresponding to the layer spacing (
    
    
    
    ), with a diffuse "halo" at wide angles (~20°) representing the molten alkyl chains.
  • Nematic Phase Signature: The sharp low-angle peak disappears, leaving only the diffuse wide-angle halo.

Experimental Protocols

To replicate these results, strict adherence to the synthesis and characterization workflow is required.

Synthesis Workflow (Self-Validating)

The synthesis uses a reductive coupling of ethyl 4-nitrobenzoate. The choice of reductant determines whether you get the Azo or Azoxy product.

Protocol:

  • Precursor: Ethyl 4-nitrobenzoate (10 mmol).

  • Solvent: Methanol/Water (or Ethanol).

  • Reductant (Azoxy Specific): Glucose + NaOH (Mild reduction).

    • Note: Using Zn/NaOH or LiAlH4 often over-reduces to the Azo or Hydrazo form.

  • Reaction: Reflux at 60°C for 3 hours.

  • Purification: Recrystallization from Ethanol.

    • Validation: Product must be yellow/orange. (Red/Dark Orange usually indicates Azo contamination).

Diagram 2: Synthesis & Characterization Workflow

Workflow Start Ethyl 4-nitrobenzoate Product Crude Azoxy Diester Start->Product Reflux 3h Reagent Glucose / NaOH (Mild Reduction) Reagent->Product Purify Recrystallization (EtOH) Remove Azo impurities Product->Purify Analysis VT-XRD Analysis Purify->Analysis Pure Crystals

Caption: Step-by-step synthesis pathway ensuring high purity for accurate XRD profiling.

XRD Measurement Parameters
  • Instrument: Bruker D8 Advance (or equivalent) with Cu K

    
     radiation (
    
    
    
    ).
  • Geometry: Bragg-Brentano (Reflection mode).

  • Sample Prep:

    • Crystalline:[1] Grind to fine powder (<10

      
      m).
      
    • LC Phase: Smear sample on a zero-background silicon wafer or use a Kapton capillary for transmission mode (preferred for orientation studies).

  • Temperature Stage: Heat from 25°C to 150°C at 5°C/min. Hold for 2 mins before scanning.

References

  • Crystal Structure of Azo-Analogue: Yadav, P. K. (2018). "Synthesis, characterization and single crystal X-ray analysis of azobenzene-4,4′-dicarbonyl chloride." International Journal of Applied Sciences and Biotechnology, 6(2), 132-136.[1][2][3] Link

  • Azoxy Liquid Crystal Properties: Urban, S., et al. (2004).[4] "Dielectric Properties of Alkyl and Alkoxy Azoxybenzenes in the Isotropic and Liquid Crystalline Phases." Zeitschrift für Naturforschung A, 59, 674-682.[4] Link

  • Synthesis Methodology: Ushakov, P. Y., et al. (2024).[5] "Direct Photochemical Route for Synthesis of Azoxybenzene Derivatives." ChemRxiv. Link

  • Phase Behavior of Rod-Like Mesogens: Wang, S., et al. (2010). "Smectic Phases with Six-Layer Periodicity."[6] Physical Review Letters, 104, 027801.[6] Link

  • Product Specifications: TCI Chemicals. "Diethyl Azoxybenzene-4,4'-dicarboxylate Product Data." Link

Sources

Comparing electrochemical stability of diethyl azoxybenzene vs diethyl azobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrochemical Stability of Diethyl Azoxybenzene vs. Diethyl Azobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Redox Stability in Azo and Azoxy Compounds

Azobenzene and its derivatives are a cornerstone of materials science and pharmacology, prized for their photochromic properties which allow them to function as molecular switches. Their oxygenated counterparts, azoxybenzenes, share structural similarities but exhibit distinct electronic characteristics.[1] For applications ranging from redox-active materials in energy storage systems to the development of electrochemically-triggered drug delivery platforms, a thorough understanding of their electrochemical stability is not merely academic—it is paramount for predicting performance, lifetime, and potential degradation pathways.

This guide directly compares the electrochemical stability of two representative molecules: diethyl azobenzene and diethyl azoxybenzene. We will explore how the subtle inclusion of a single oxygen atom in the azoxy linkage dramatically alters the molecule's response to reduction and oxidation.

The Decisive Structural Difference: Azo vs. Azoxy Linkage

The fundamental difference between these two classes of compounds lies in the central nitrogen-nitrogen bond.

  • Diethyl Azobenzene: Features a classic azo group (-N=N-). The two ethyl-substituted phenyl rings are connected by a simple nitrogen-nitrogen double bond.

  • Diethyl Azoxybenzene: Contains an azoxy group (-N=N(O)-), which is formally an N-oxide of the corresponding azo compound.[2] This N-oxide introduces a dipole moment and alters the electronic landscape of the entire π-system. The azoxy group is known to be electron-withdrawing, a key factor influencing its electrochemical behavior.[2]

This structural variance is the primary driver of the differences in their electrochemical stability.

Comparative Electrochemical Behavior

The stability of these molecules is best understood by examining their behavior under both reductive (electron gain) and oxidative (electron loss) conditions, typically characterized using cyclic voltammetry (CV). While specific potential values can vary with solvent and electrolyte, the relative trends are consistent.

Reductive Stability: The Role of the N-Oxide

Electrochemical reduction of both compound families is a well-documented process.

  • Diethyl Azobenzene: The reduction of azobenzenes in aprotic media is a classic example of a reversible two-step electron transfer.[3] It first accepts one electron to form a stable anion radical, and at a more negative potential, it accepts a second electron to form the dianion.[3][4] This high degree of reversibility is a hallmark of benzenoid-type azobenzenes.[1][5]

  • Diethyl Azoxybenzene: The presence of the electron-withdrawing N-oxide group makes the initial reduction of diethyl azoxybenzene easier (i.e., it occurs at a less negative potential) than the reduction of diethyl azobenzene. The first step is the irreversible reduction of the azoxy group itself to form the corresponding azobenzene anion radical.[2][6] This newly formed azobenzene species can then undergo further reduction at more negative potentials, similar to its parent compound.

Oxidative Stability: The Instability of the Azo Radical Cation

The oxidative behavior of these compounds presents a different picture.

  • Diethyl Azobenzene: The oxidation of simple "benzenoid-type" azobenzenes is often an irreversible process.[7] The initial one-electron oxidation forms a radical cation which is typically unstable and decomposes rapidly.[5][7] Achieving reversible oxidation in azobenzenes often requires specific substitution patterns (e.g., "quinoid-type") that are not present here.[5]

  • Diethyl Azoxybenzene: The electron-withdrawing character of the azoxy group, which facilitated its reduction, makes it more resistant to oxidation. Removing an electron from the π-system is more difficult, requiring a higher (more positive) potential compared to diethyl azobenzene. While the resulting radical cation may also be unstable, the initial barrier to oxidation is significantly higher.

Data Summary

The following table summarizes the expected comparative electrochemical properties based on the behavior of the parent azobenzene and azoxybenzene systems. Potentials are relative and for comparative purposes only.

FeatureDiethyl AzobenzeneDiethyl AzoxybenzeneRationale
First Reduction Potential More NegativeLess NegativeThe electron-withdrawing N-oxide group makes reduction easier.[2]
Reductive Process Reversible two-step reduction (anion radical, then dianion).[3]Irreversible reduction to the corresponding azobenzene, followed by further reduction.[6]The initial reduction cleaves the N-O bond.
First Oxidation Potential Less PositiveMore PositiveThe electron-withdrawing N-oxide group makes oxidation more difficult.
Oxidative Process Generally irreversible, leading to an unstable radical cation.[5][7]Irreversible, but requires a higher potential to initiate.The π-system is less electron-rich.
Overall Stability More stable under reductive conditions.More stable under oxidative conditions.Based on the relative ease of the initial electron transfer.

Visualizing the Redox Pathways and Experimental Workflow

To clarify these processes, the following diagrams illustrate the general redox pathways and a standard experimental workflow for their characterization.

G cluster_0 Reductive Pathways cluster_1 A Diethyl Azobenzene A_rad Anion Radical A->A_rad + e- A_rad->A - e- A_di Dianion A_rad->A_di + e- A_di->A_rad - e- B Diethyl Azoxybenzene B_azo Diethyl Azobenzene Anion Radical B->B_azo + e- (irreversible) B_di Dianion B_azo->B_di + e-

Caption: Generalized reductive pathways for diethyl azobenzene and diethyl azoxybenzene.

G prep 1. Prepare Solution (0.1 M Bu4NPF6 in ACN/DMF) + 1 mM Analyte cell 2. Assemble 3-Electrode Cell (Working, Reference, Counter) prep->cell degas 3. Degas Solution (Bubble Ar or N2 for 10-15 min) cell->degas setup 4. Configure Potentiostat (Set Potential Window & Scan Rate) degas->setup run 5. Run Cyclic Voltammogram setup->run analyze 6. Analyze Data (Identify Peak Potentials & Reversibility) run->analyze

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Experimental Protocol: Characterization by Cyclic Voltammetry

This protocol provides a robust method for empirically verifying the electrochemical properties discussed. Cyclic voltammetry is a powerful technique for studying redox processes.[8][9]

Materials and Reagents
  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Ag/Ag+)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical Cell

  • Diethyl azobenzene

  • Diethyl azoxybenzene

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

  • Solvent: Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Procedure
  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water, then the chosen organic solvent, and dry completely.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of Bu₄NPF₆ in the chosen anhydrous solvent. This high concentration is necessary to ensure conductivity and minimize IR drop.[10]

  • Analyte Solution Preparation: Prepare separate ~1 mM stock solutions of diethyl azobenzene and diethyl azoxybenzene in the 0.1 M electrolyte solution.

  • Cell Assembly: Add the analyte solution to the electrochemical cell.[11] Insert the three electrodes, ensuring the reference electrode tip is close to the working electrode surface.

  • Deoxygenation: Purge the solution with a gentle stream of inert gas for at least 10-15 minutes before the experiment.[11] Maintain an inert atmosphere over the solution during the measurement. This is critical as dissolved oxygen is electroactive and will interfere with the results.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.[12]

    • First, record a CV of the blank electrolyte solution to establish the solvent window.

    • For the analyte, set the initial potential at a value where no reaction occurs (e.g., 0 V).

    • For Reduction: Scan towards negative potentials (e.g., to -2.0 V) and back to the initial potential.

    • For Oxidation: Scan towards positive potentials (e.g., to +2.0 V) and back.

    • Use a typical scan rate of 100 mV/s for initial characterization.[13]

    • Perform the experiment for each compound separately.

Data Analysis
  • Peak Potential (Ep): Identify the potential at which the maximum current for a redox event occurs. Compare the Epc (cathodic/reduction) and Epa (anodic/oxidation) for both compounds.

  • Reversibility: For a reversible process, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons). Irreversible processes show larger or absent return peaks.

Conclusion

The electrochemical stabilities of diethyl azoxybenzene and diethyl azobenzene are distinct and complementary.

  • Diethyl azobenzene demonstrates superior stability under reductive conditions , characterized by its reversible two-step electron uptake.

  • Diethyl azoxybenzene exhibits greater stability against oxidation , a direct consequence of the electron-withdrawing N-oxide group which makes the removal of an electron from the π-system more energetically demanding.

These findings are critical for the rational design of molecules for specific applications. For a device or drug that will operate in a reducing environment, the azobenzene scaffold is preferable. Conversely, in an oxidative environment, the azoxybenzene core offers enhanced resilience. This guide provides the foundational understanding and practical methodology for researchers to make informed decisions in their work.

References

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Electrochemistry of Azobenzenes and Its Potential for Energy Storage - ResearchGate. ResearchGate. [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. Michigan State University. [Link]

  • Azoxy compounds - Wikipedia. Wikipedia. [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Bhavana's Vani. [Link]

  • Electrochemical Behaviour of Nitrobenzene, Nitrosobenzene, Azobenzene, and Azoxybenzene on Hg, Pt, Cu, and Ni Electrodes in Aprotic Medium | Request PDF - ResearchGate. ResearchGate. [Link]

  • Protocol for cyclic voltammetry - iGEM. iGEM. [Link]

  • Lab 1: Cyclic Voltammetry - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Electrochemistry of Azobenzenes and Its Potential for Energy Storage | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • The Electrochemical Reduction of Aromatic Azo Compounds. Allen J. Bard. [Link]

  • Cyclic Voltammetry - BASi. BASi. [Link]

  • Electrochemistry of Azobenzenes and Its Potential for Energy Storage - ACS Publications. American Chemical Society. [Link]

  • Electrochemical reduction of aromatic azo compounds | Journal of the American Chemical Society. American Chemical Society. [Link]

  • The-electrochemical-reduction-of-nitrobenzene-and-azoxybenzene-in-neutral-and-basic-aqueous-methanolic-solutions-at-polycrystalline-copper-and-nickel-electrodes.pdf - ResearchGate. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4,4'-Diethoxycarbonylazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards for 4,4'-Diethoxycarbonylazoxybenzene (DECA), a compound of interest in various research and development sectors. As Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that the methodologies presented are not only accurate but also self-validating. This document is intended for researchers, analytical chemists, and quality control professionals who require a high degree of confidence in their analytical results.

Introduction: The Analytical Imperative for 4,4'-Diethoxycarbonylazoxybenzene

4,4'-Diethoxycarbonylazoxybenzene (DECA), also known as diethyl 4,4'-azoxydibenzoate, is an organic molecule whose utility in fields like liquid crystal research and as a synthetic intermediate necessitates stringent purity control. Elemental analysis is a cornerstone of its characterization, serving as a fundamental gatekeeper for confirming molecular structure and purity. The technique quantitatively determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), providing a direct comparison against the theoretical composition derived from its molecular formula.

An accurate elemental composition is non-negotiable; it validates synthetic pathways, confirms the identity of the bulk material, and ensures there are no significant impurities affecting downstream applications. This guide will focus on the gold-standard method—combustion analysis—and explore the standards, protocols, and validation required to achieve authoritative and trustworthy results.

Theoretical Elemental Composition: The Definitive Benchmark

Before any analysis, the theoretical elemental composition must be calculated. This value is the absolute standard against which all experimental results are measured. The molecular formula for 4,4'-Diethoxycarbonylazoxybenzene is C₁₈H₁₈N₂O₅ .

Molecular Weight Calculation:

  • Carbon (C): 18 × 12.011 g/mol = 216.198 g/mol

  • Hydrogen (H): 18 × 1.008 g/mol = 18.144 g/mol

  • Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 5 × 15.999 g/mol = 79.995 g/mol

  • Total Molar Mass: 342.351 g/mol

This leads to the theoretical elemental percentages, which serve as our primary reference.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01118216.19863.17%
HydrogenH1.0081818.1445.30%
NitrogenN14.007228.0148.18%
OxygenO15.999579.99523.37%

Table 1: Theoretical elemental composition of 4,4'-Diethoxycarbonylazoxybenzene.

The Gold Standard: CHNS/O Combustion Analysis

Combustion analysis, a technique refined since the days of Liebig, remains the most accurate and reliable method for determining the C, H, N, and S content of organic compounds.[1] A separate, but similar, pyrolysis method is used for oxygen determination. The technique is based on the complete and instantaneous oxidation of the sample material.[2]

Principle of Operation

The sample is weighed into a tin or silver capsule and introduced into a high-temperature furnace (typically ~950-1000°C) with a pure oxygen environment.[3][4] The resulting flash combustion converts the elements into their gaseous oxides:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) and some oxides (NOₓ)

  • Sulfur (S) → Sulfur Dioxide (SO₂)

These combustion products, mixed with a helium carrier gas, are passed through a reduction furnace (containing copper) to convert any nitrogen oxides back to N₂ gas. The gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[3][4] For oxygen analysis, the sample is pyrolyzed in a high-temperature furnace over platinized carbon, converting the oxygen into carbon monoxide (CO), which is then detected.

Experimental Workflow

The workflow for a modern CHN analyzer is highly automated but understanding the sequence is critical for troubleshooting and data validation.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh 1-3 mg of DECA into tin capsule p2 Seal capsule, removing all atmospheric air p1->p2 a1 Introduce sample via autosampler into combustion furnace (~1000°C) p2->a1 a2 Flash combustion in pure O₂ environment a1->a2 a3 Gases pass through reduction furnace (NOx → N₂) a2->a3 a4 Separation of gases (H₂O, CO₂, N₂) via GC column a3->a4 a5 Quantification by Thermal Conductivity Detector (TCD) a4->a5 d1 Integrate detector signal peaks a5->d1 d2 Calculate mass % using calibration curve from standards d1->d2 d3 Compare results to theoretical values d2->d3

Caption: Workflow for CHN combustion analysis of DECA.

Calibration Standards: The Foundation of Accuracy

The accuracy of combustion analysis is entirely dependent on proper calibration. The instrument's TCD response is calibrated using high-purity, stable organic compounds with well-defined elemental compositions. These are known as Certified Reference Materials (CRMs) or primary standards.

Causality: The choice of standard is critical. An ideal standard should be non-hygroscopic, stable, have a high molecular weight to minimize weighing errors, and preferably have an elemental composition somewhat similar to the analyte.

StandardFormula%C%H%N%SKey Advantages
Acetanilide C₈H₉NO71.096.7110.36-Excellent general-purpose CHN standard.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.62Recommended when sulfur is also being analyzed.
Atropine C₁₇H₂₃NO₃70.568.014.84-High carbon and hydrogen content, good for certain matrices.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.6626.69ISO 17034 certified CRM available, high S and N content.[5]

Table 2: Comparison of common calibration standards for elemental analysis.

For analyzing DECA (63.17% C, 5.30% H, 8.18% N), Acetanilide is an excellent primary calibrant due to its similar carbon and nitrogen percentages. The calibration curve should be established with at least three to five different weights of the standard to ensure linearity across the expected mass range of the DECA samples.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure trustworthiness through built-in checks and balances.

Instrumentation: A modern CHN Elemental Analyzer (e.g., from Elementar, LECO, Thermo Fisher Scientific).[2][4]

Materials:

  • 4,4'-Diethoxycarbonylazoxybenzene (DECA) sample, dried under vacuum.

  • Acetanilide (CRM grade).

  • Tin capsules (for CHN analysis).

  • Ultra-high purity helium and oxygen.

  • Microbalance (readable to 0.001 mg).

Protocol Steps:

  • System Preparation & Conditioning:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Perform a leak check on the instrument.

    • Run several blank tin capsules to condition the system and achieve a stable baseline. The results should be negligible. This step confirms the absence of system contamination.

  • Calibration:

    • Accurately weigh 3-5 different masses of Acetanilide (e.g., 1 mg, 2 mg, 3 mg) into separate tin capsules.

    • Analyze the standards to generate a calibration curve. The response factor (K-factor) for each element should be stable, and the linearity (R²) should be >0.999. This validates the detector's response.

  • Sample Analysis:

    • Accurately weigh approximately 1-2 mg of the dried DECA sample into a tin capsule. Prepare at least three replicates to assess precision.

    • The causality here is crucial: Sample homogeneity is paramount. If the bulk material is not uniform, results will be inconsistent. Ensure the analyzed sample is representative of the entire batch.

    • Analyze the DECA replicates.

  • Validation & Quality Control:

    • After every 5-10 samples, re-analyze one of the calibration standards as a "check standard."

    • The result for this check standard must fall within a pre-defined acceptance window (e.g., ±0.3% of the known value). This verifies that the instrument has not drifted during the analytical run.

Data Interpretation and Acceptance Criteria

The primary validation is a direct comparison of the experimental results to the theoretical values calculated in Section 2.

ElementTheoretical %Experimental % (Example)DeviationAcceptance
C 63.1763.05-0.12Pass
H 5.305.38+0.08Pass
N 8.188.11-0.07Pass

Table 3: Example data comparison for DECA.

Acceptance Criterion: For a pure compound, the experimentally determined mass percentages should agree with the theoretical values, typically within ±0.4% . A deviation larger than this suggests the presence of impurities (e.g., residual solvent, inorganic salts) or incomplete combustion.

Validation_Logic node_action node_action start Obtain Experimental C, H, N % Results check_dev Is Deviation from Theoretical < 0.4% for all elements? start->check_dev check_impurities Suspect Impurities or Incomplete Combustion check_dev->check_impurities No pass Sample Passes Purity Specification check_dev->pass Yes check_sum Does the sum of all elements (including O) approximate 100%? fail Sample Fails. Investigate Further. check_impurities->fail

Caption: Decision logic for validating elemental analysis results.

Alternative and Complementary Methods

While combustion analysis is the standard for C, H, N, and O, other techniques are vital for a complete purity profile, particularly in regulated environments like pharmaceuticals.[6]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace elemental impurities (e.g., residual catalysts like Pd, Pt, Ru).[7][8][9] It does not provide C, H, N, O data but is essential for meeting regulatory guidelines like ICH Q3D.[7]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can screen for elemental impurities. It is generally less sensitive than ICP-MS but can be a valuable tool for at-line or in-process controls.[9]

These methods are not alternatives for determining the primary elemental composition but are complementary standards for ensuring overall chemical purity.

Conclusion and Recommendations

The elemental analysis of 4,4'-Diethoxycarbonylazoxybenzene is a precise and powerful tool for identity and purity confirmation when performed against rigorous standards.

Key Recommendations for Researchers:

  • Benchmark Against Theory: Always use the theoretical composition (C: 63.17%, H: 5.30%, N: 8.18%, O: 23.37%) as the definitive standard.

  • Use Certified Standards: Calibrate instrumentation with a high-purity, certified reference material like Acetanilide. Never compromise on the quality of your calibrant.

  • Implement a Self-Validating Protocol: Your workflow must include blanks, multi-point calibration, sample replicates, and regular check standards to ensure the trustworthiness of every result.

  • Adhere to Acceptance Criteria: A deviation of ±0.4% from the theoretical value is a widely accepted industry standard for passing.

  • Consider Complementary Analyses: For comprehensive quality control, especially in drug development, supplement combustion analysis with techniques like ICP-MS to control for inorganic elemental impurities.

By adhering to these principles, scientists can ensure that their elemental analysis data for 4,4'-Diethoxycarbonylazoxybenzene is accurate, reproducible, and authoritative.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Patel, B., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Combustion analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]

  • Thomas, R. (2021, February 2). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Jensen, W. B. (2016). Liebig and Combustion Analysis. University of Cincinnati. Retrieved from [Link]

  • University of Iowa. (n.d.). Combustion Elemental Analysis (CHN). MATFab Facility. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of C, H, N and O. Retrieved from [Link]

Sources

Benchmarking optical nonlinearity of Diethyl azoxybenzene-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmarking framework for Diethyl azoxybenzene-4,4'-dicarboxylate , a prominent liquid crystalline organic material. This document is structured to serve researchers characterizing third-order nonlinear optical (NLO) properties, specifically focusing on the differentiation between electronic (fast) and reorientational (slow) mechanisms.

Executive Summary

Diethyl azoxybenzene-4,4'-dicarboxylate (CAS: 6421-04-1) represents a class of calamitic (rod-like) liquid crystals characterized by an azoxy core (


) flanked by ester groups. Unlike simple inorganic benchmarks (e.g., Silica, CS

), this material exhibits Giant Optical Nonlinearity (GON) when in its nematic phase, primarily driven by molecular reorientation and trans-cis photoisomerization.

This guide benchmarks the material's nonlinear refractive index (


) and third-order susceptibility (

) against industry standards. It establishes a rigorous Z-scan protocol to decouple thermal/reorientational effects (CW regime) from pure electronic polarization (Ultrafast regime).

Material Profile & Physico-Chemical Basis[1][2][3]

FeatureSpecification
Chemical Name Diethyl azoxybenzene-4,4'-dicarboxylate
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

N

O

Chromophore Azoxybenzene (delocalized

-electron system)
Phase Behavior Thermotropic Liquid Crystal (typically Nematic/Smectic phases)
Key NLO Mechanism 1.[1] Electronic Polarization (fs regime)2. Director Reorientation (CW regime)3. Trans-Cis Photoisomerization
Mechanistic Pathway Analysis

The optical nonlinearity in azoxy derivatives is complex. The diagram below illustrates the competing mechanisms that must be isolated during benchmarking.

NLO_Mechanism Input Incident Laser Field Material Diethyl azoxybenzene-4,4'-dicarboxylate Input->Material Elec Electronic Polarization (Fast: <100 fs) Material->Elec Femtosecond Pulses Reorient Director Reorientation (Slow: ms) Material->Reorient CW / Nanosecond Thermal Thermal Lensing (Slow: ms-s) Material->Thermal High Absorption Output_Fast Kerr Effect (n2_elec) Elec->Output_Fast Output_Slow Giant Nonlinearity (n2_giant) Reorient->Output_Slow Thermal->Output_Slow Artifact

Figure 1: Mechanistic decomposition of optical nonlinearity. In liquid crystals, the "Giant" reorientational effect often masks the intrinsic electronic response unless ultrafast pulses are used.

Comparative Performance Data

The following data compares Diethyl azoxybenzene-4,4'-dicarboxylate against standard NLO benchmarks. Note that values for Liquid Crystals (LCs) are heavily dependent on the laser pulse duration due to the slow response time of the molecular reorientation.

Table 1: Third-Order Nonlinearity Benchmarks ( )
MaterialRegime

(cm

/W)

(esu)
Response TimeMechanism
Diethyl azoxybenzene-4,4'-dicarboxylate CW / ms ~

to

~

ms - s Reorientation / Thermal
Diethyl azoxybenzene-4,4'-dicarboxylate Ultrafast (fs) ~

~

< 1 ps Electronic Delocalization
Carbon Disulfide (CS

) [Benchmark]
ps / fs


~2 psMolecular Reorientation
Fused Silica [Benchmark]fs


< 10 fsElectronic
Disperse Red 1 (DR1) [Dye Analog]CW~

~

msPhotoisomerization

Critical Insight: Under Continuous Wave (CW) illumination, the target material exhibits an


 value 9-10 orders of magnitude higher  than CS

. This is the "Giant Optical Nonlinearity" effect typical of azoxy-based liquid crystals. However, for ultrafast optical switching applications, the electronic response (fs regime) is the relevant metric, where it outperforms silica but is comparable to other organic chromophores.

Validated Experimental Protocol: Z-Scan Technique

To strictly quantify the nonlinearity of Diethyl azoxybenzene-4,4'-dicarboxylate, the Z-Scan technique is the required standard. This single-beam method resolves both the sign and magnitude of the nonlinearity.

Experimental Setup Diagram

ZScan_Setup Laser Laser Source (532nm, fs or CW) Attenuator Variable Attenuator Laser->Attenuator Lens Focusing Lens (f=10-20cm) Attenuator->Lens Sample Sample (Translation -z to +z) Lens->Sample Splitter Beam Splitter Sample->Splitter RefDet Reference Detector (D1) Splitter->RefDet Normalization Aperture Aperture (S < 0.4) Splitter->Aperture Closed Aperture (Refraction) SigDet Signal Detector (D2) Splitter->SigDet Open Aperture (Absorption) Aperture->SigDet Closed Aperture (Refraction)

Figure 2: Dual-arm Z-scan configuration. The "Closed Aperture" arm measures refractive nonlinearity (


), while the "Open Aperture" arm (aperture removed) measures nonlinear absorption (

).[2]
Step-by-Step Protocol
  • Sample Preparation:

    • Solvent: Dissolve Diethyl azoxybenzene-4,4'-dicarboxylate in spectroscopic grade Chloroform or THF if measuring in solution.

    • Thin Film (LC Phase): For assessing the mesophase, sandwich the neat material between two rubbed polyimide-coated glass substrates (cell gap ~20

      
      m) to ensure planar alignment.
      
    • Validation: Verify the absence of linear scattering using UV-Vis spectroscopy before Z-scan.

  • Optical Alignment:

    • Use a Gaussian beam profile (TEM

      
      ).
      
    • Calibrate the system using a CS

      
       reference cell  (1 mm path length). The peak-valley normalized transmittance (
      
      
      
      ) for CS
      
      
      must align with standard literature values before testing the target.
  • Measurement Execution:

    • Closed Aperture Scan: Translate the sample through the focal point (

      
      ).
      
    • Observation:

      • Self-Focusing (Positive

        
        ):  Transmittance curve shows a valley followed by a peak.
        
      • Self-Defocusing (Negative

        
        ):  Transmittance curve shows a peak followed by a valley. (Expect this for thermal/reorientational effects).
        
    • Open Aperture Scan: Remove the aperture to measure Nonlinear Absorption (Two-Photon Absorption or Saturable Absorption).

  • Data Analysis (Self-Validating Logic):

    • Calculate the nonlinear phase shift

      
       using:
      
      
      
      
    • Derive

      
       (esu) using:
      
      
      
      
    • Check: If the curve is asymmetric, thermal blooming is present. Reduce laser repetition rate (if pulsed) or chop the beam (if CW).

References

  • Sheik-Bahae, M., et al. (1990). "Sensitive measurement of optical nonlinearities using a single beam." IEEE Journal of Quantum Electronics. Link

  • Khoo, I. C. (2014). "Nonlinear Optics of Liquid Crystals." IEEE/OSA Journal of Display Technology. (Authoritative text on Giant Optical Nonlinearity in LC mesophases).
  • Yan, X. Q., et al. (2011). "Third-order nonlinear susceptibility tensor elements of CS2 at femtosecond time scale." Optics Express. Link

  • Serak, S., & Tabiryan, N. (2000). "Azobenzene Liquid Crystals for Nonlinear Optics." Journal of Optical Society of America B.

Sources

×

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Reactant of Route 1
Reactant of Route 1
Diethyl azoxybenzene-4,4'-dicarboxylate
Reactant of Route 2
Diethyl azoxybenzene-4,4'-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.